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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical properties of the 8-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the 8-chloro-2H-1,4-Benzothiazin-3(4H)-one scaffold, a heterocyclic motif of significant interest in medicinal chemistry. While specific experimental data for the 8-chloro derivative is not extensively available in public literature, this guide synthesizes information from closely related analogs and the parent benzothiazinone core to project its likely characteristics. We will delve into the structural and electronic properties, solubility, and stability of this class of compounds, supported by established experimental protocols for their determination. Furthermore, this guide will explore the critical role these properties play in the context of drug discovery and development, with a particular focus on the absorption, distribution, metabolism, and excretion (ADME) profile. The included methodologies and in-depth analysis are intended to equip researchers with the foundational knowledge required to synthesize, characterize, and evaluate 8-chloro-2H-1,4-Benzothiazin-3(4H)-one and its derivatives for therapeutic applications.

Introduction: The Benzothiazinone Core in Modern Drug Discovery

The 1,4-benzothiazine scaffold is a privileged heterocyclic system that forms the backbone of numerous biologically active compounds. Its unique structural and electronic features make it a versatile template for the design of novel therapeutic agents.[1] Derivatives of 2H-1,4-Benzothiazin-3(4H)-one, in particular, have garnered significant attention for their potential applications in treating a range of diseases, most notably tuberculosis. The parent compound, (2H)1,4-Benzothiazin-3(4H)-one, serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] The introduction of a chlorine atom at the 8-position of the benzothiazinone ring is anticipated to modulate the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Understanding the fundamental physicochemical properties of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one is, therefore, a critical first step in the rational design and development of new drug candidates based on this scaffold.

Molecular Structure and Key Physicochemical Descriptors

The foundational step in characterizing any potential drug candidate is to understand its core molecular properties. While specific experimental data for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one is limited, we can infer its probable characteristics from closely related, well-documented analogs.

Structural Formula and Molecular Weight

The chemical structure of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one consists of a benzene ring fused to a 1,4-thiazine ring, with a chlorine atom substituted at the 8-position and a ketone group at the 3-position.

Based on its structure (C₈H₆ClNOS), the molecular weight can be calculated. For comparison, the molecular weight of the unsubstituted (2H)1,4-Benzothiazin-3(4H)-one is 165.22 g/mol .[1] The addition of a chlorine atom increases the molecular weight. For instance, the related compound 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one has a molecular weight of 213.69 g/mol .[2]

Predicted Physicochemical Properties

In the absence of direct experimental data, computational methods provide valuable estimates of key physicochemical parameters. These predictions are crucial for initial virtual screening and lead optimization in drug discovery. The following table summarizes the predicted properties for the parent compound and a closely related analog, which can serve as a reasonable proxy for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one.

Property(2H)1,4-Benzothiazin-3(4H)-one8-chloro-7-fluoro-2H-1,4-Benzothiazin-3(4H)-onePredicted values for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one
Molecular Formula C₈H₇NOSC₈H₅ClFNOSC₈H₆ClNOS
Molecular Weight ( g/mol ) 165.22[1]217.65[3][4]~199.65
XLogP3-AA Not available2.1[4]~2.5-3.0
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 23[4]2
Topological Polar Surface Area (Ų) Not available54.4[4]~50-60

Note: Predicted values for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one are estimations based on the influence of the chloro-substituent on the parent molecule and comparison with halogenated analogs.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a cornerstone in early-stage drug discovery, providing a framework to assess the "drug-likeness" of a molecule and its potential for good oral bioavailability. The rule states that a compound is more likely to be orally absorbed if it adheres to the following criteria:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 daltons.

  • A calculated octanol-water partition coefficient (LogP) not exceeding 5.

Based on the predicted values, 8-chloro-2H-1,4-Benzothiazin-3(4H)-one is expected to be fully compliant with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption.

Experimental Determination of Physicochemical Properties

The following section outlines the standardized experimental protocols for determining the key physicochemical properties of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one. These methods are fundamental for the empirical characterization of any new chemical entity.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline 8-chloro-2H-1,4-Benzothiazin-3(4H)-one is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 2 °C/min).

  • Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid phase has liquefied (completion) are recorded as the melting range.

For comparison, the melting point of the unsubstituted (2H)1,4-Benzothiazin-3(4H)-one is 178-185 °C[1], and for 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one, it is 185-186 °C.[2] It is anticipated that the melting point of the 8-chloro derivative will be in a similar range.

Solubility Assessment

Solubility is a paramount property influencing a drug's absorption and formulation. The "shake-flask" method is the gold standard for determining equilibrium solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Solution Preparation: An excess amount of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to pellet the excess solid. The supernatant is then carefully filtered through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.

The solubility of benzothiazinone derivatives can vary significantly with substitution. Generally, they exhibit low aqueous solubility which can be a challenge for formulation.

Determination of Acid Dissociation Constant (pKa)

The pKa value is crucial as it dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a common method for pKa determination.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: A solution of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one of known concentration is prepared in a suitable solvent system (e.g., water with a co-solvent if necessary).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity. While specific spectra for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one are not available, related structures show characteristic chemical shifts. For example, in derivatives of 2H-benzo[b][3][5]thiazin-3(4H)-one, the protons of the thiazine ring typically appear as a singlet around 3.56 ppm in DMSO-d6.[6] The aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum, influenced by the position of the chloro substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 8-chloro-2H-1,4-Benzothiazin-3(4H)-one, characteristic absorption bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the lactam (around 1660-1690 cm⁻¹), and C-Cl vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.

Relevance to Drug Development: An ADME Perspective

The physicochemical properties of a drug candidate are intimately linked to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Absorption: The predicted compliance with Lipinski's Rule of Five suggests that 8-chloro-2H-1,4-Benzothiazin-3(4H)-one has a good potential for oral absorption. Its moderate lipophilicity (inferred from LogP) is crucial for passive diffusion across the gastrointestinal membrane.

Distribution: Once absorbed, the distribution of the compound throughout the body will be influenced by its plasma protein binding and its ability to cross biological membranes, both of which are dependent on its lipophilicity and ionization state (pKa).

Metabolism: The chlorine substituent on the aromatic ring can significantly impact the metabolic fate of the molecule. It may block potential sites of oxidative metabolism by cytochrome P450 enzymes, potentially increasing the compound's half-life. However, it could also introduce new metabolic pathways.

Excretion: The route and rate of excretion are influenced by the compound's water solubility and molecular weight. More polar metabolites are generally excreted more readily by the kidneys.

Synthesis and Logic

The synthesis of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one would likely follow established routes for the construction of the benzothiazinone scaffold, starting from an appropriately substituted 2-aminothiophenol derivative.

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Exploratory

mechanism of formation for 1,4-benzothiazine derivatives

An In-depth Technical Guide to the Mechanisms of 1,4-Benzothiazine Derivative Formation Introduction The 1,4-benzothiazine scaffold, a heterocyclic system featuring a benzene ring fused to a thiazine ring, is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanisms of 1,4-Benzothiazine Derivative Formation

Introduction

The 1,4-benzothiazine scaffold, a heterocyclic system featuring a benzene ring fused to a thiazine ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3] This privileged structure is integral to a vast array of biologically active molecules, demonstrating properties that span from antipsychotic and anti-inflammatory to antimicrobial and anticancer activities.[1][4][5][6][7] The unique folded geometry along the nitrogen-sulfur axis imparts specific stereoelectronic features that are crucial for its interaction with biological targets.[4]

Given its therapeutic significance, the development of efficient and diverse synthetic routes to 1,4-benzothiazine derivatives has been a major focus of chemical research.[6] Understanding the underlying reaction mechanisms is paramount for researchers, scientists, and drug development professionals to optimize reaction conditions, predict outcomes, and design novel analogues with enhanced potency and selectivity. This guide provides a detailed exploration of the core mechanistic pathways for the formation of 1,4-benzothiazine derivatives, moving from classical cyclocondensation reactions to modern, innovative strategies.

Part 1: The Cornerstone Reaction: Cyclocondensation of 2-Aminothiophenol

The most prevalent and versatile strategy for constructing the 1,4-benzothiazine core involves the cyclocondensation of 2-aminothiophenol (2-ATP) with various bifunctional electrophiles.[1][2][8] The dual nucleophilicity of 2-ATP, with its soft thiol and hard amine centers, allows for a range of regioselective cyclization pathways.

Mechanism 1.1: Reaction with 1,3-Dicarbonyl Compounds

The condensation of 2-ATP with β-diketones or β-ketoesters is a robust and widely employed method for synthesizing 2,3-disubstituted 4H-1,4-benzothiazines.[2][4][9]

Mechanistic Pathway: The reaction typically proceeds through an initial condensation between the nucleophilic amino group of 2-ATP and one of the carbonyl groups of the 1,3-dicarbonyl compound to generate a key enamine intermediate. This is followed by an intramolecular nucleophilic attack of the thiol group on the remaining carbonyl, which, after dehydration, yields the cyclized 1,4-benzothiazine product.[10]

G ATP 2-Aminothiophenol (2-ATP) Enamine Enamine Intermediate ATP->Enamine Condensation (Amine + Carbonyl) Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Enamine Condensation (Amine + Carbonyl) Plus1 + Plus1->Enamine Condensation (Amine + Carbonyl) Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Thiol Attack Product 1,4-Benzothiazine Cyclized->Product Dehydration Water - H₂O Cyclized->Water Dehydration

Caption: Mechanism of 2-ATP condensation with 1,3-dicarbonyls.

Causality in Experimental Choices: The choice of catalyst and reaction conditions significantly influences the efficiency of this transformation.

  • Catalysis: While the reaction can proceed thermally, various catalysts are employed to enhance rates and yields. Biocatalysts like baker's yeast have been used for green synthesis at ambient temperatures.[4][9]

  • Oxidative Cyclocondensation: A common variation involves the in situ oxidation of 2-ATP to its corresponding disulfide. This disulfide then reacts with the 1,3-dicarbonyl compound to form an enamine intermediate, which subsequently cyclizes via cleavage of the S-S bond to yield the final product.[2] Oxidants such as dimethyl sulfoxide (DMSO), hydrogen peroxide (H₂O₂), or a combination of m-chloroperoxybenzoic acid (m-CPBA) and 2-iodoxybenzoic acid (2-IBX) are frequently used.[2][4] This approach is often simpler and can be performed in one pot.[2]

  • Microwave-Assisted Synthesis: The use of microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields, representing an energy-efficient and rapid synthetic protocol.[11][12][13]

Table 1: Comparison of Reaction Conditions for 2-ATP with 1,3-Dicarbonyls

MethodCatalyst/MediumTemperatureTimeYield (%)Reference
ConventionalMethanolRefluxAmbient51-82[4]
Oxidative (DMSO)DMSO (Solvent & Oxidant)Reflux50-60 min37-42[2]
Oxidative (m-CPBA/IBX)Acetonitrile70 °C45-75 min49-89[2]
Microwave-AssistedBasic Alumina (Solvent-free)MWI6-11 min69-85[9]
BiocatalyticBaker's Yeast / MethanolAmbient-51-82[9]
Mechanism 1.2: Reaction with α-Cyano-β-alkoxy Carbonyl Epoxides

A regioselective synthesis of 1,4-benzothiazines can be achieved using α-cyano-β-alkoxy carbonyl epoxides. The strong nucleophilicity of the sulfur atom compared to the nitrogen atom dictates the initial step of the reaction.[14]

Mechanistic Pathway: The mechanism involves a regioselective opening of the epoxide ring. The sulfur atom of 2-ATP attacks the less substituted carbon of the epoxide, leading to an intermediate that subsequently undergoes intramolecular cyclization via the nitrogen atom's attack on the nitrile or ester carbonyl.[14]

G ATP 2-Aminothiophenol Opened Ring-Opened Intermediate (S-attack) ATP->Opened Regioselective Epoxide Opening Epoxide α-Cyano Epoxide Epoxide->Opened Regioselective Epoxide Opening Plus1 + Plus1->Opened Regioselective Epoxide Opening Cyclized Cyclized Intermediate (N-attack) Opened->Cyclized Intramolecular Cyclization Product 3-Hydroxy-1,4-benzothiazine Derivative Cyclized->Product Rearrangement

Caption: Regioselective synthesis from 2-ATP and epoxides.

Trustworthiness of the Protocol: This method's reliability stems from its high regioselectivity, which is governed by fundamental electronic principles (hard and soft acids and bases). The reaction proceeds efficiently under reflux in acetonitrile, providing good yields of structurally complex benzothiazines.[14]

Mechanism 1.3: Reaction with Acetylenic Esters

The reaction between 2-ATP and acetylenic esters provides a direct route to 1,4-benzothiazine derivatives through a conjugate addition-cyclization sequence.

Mechanistic Pathway: The reaction is initiated by a nucleophilic Michael-type addition of the thiol group across the carbon-carbon triple bond of the acetylenic ester. This forms an enamine-like intermediate which then undergoes an intramolecular cyclization as the amino group attacks the ester carbonyl, followed by elimination of an alcohol molecule to yield the final product.[4]

G ATP 2-Aminothiophenol Adduct Michael Adduct ATP->Adduct Michael Addition (Thiol + Alkyne) Alkyne Acetylenic Ester Alkyne->Adduct Michael Addition (Thiol + Alkyne) Plus1 + Plus1->Adduct Michael Addition (Thiol + Alkyne) Product 1,4-Benzothiazine Derivative Adduct->Product Intramolecular Cyclization/Elimination

Caption: Mechanism involving Michael addition to acetylenic esters.

Expertise in Catalyst Selection: The use of a heteropoly acid catalyst (H₃PW₁₂O₄₀) has been reported to efficiently promote this reaction in isopropyl alcohol, demonstrating how specific catalysts can be chosen to facilitate tandem reactions under mild conditions.[4]

Part 2: Alternative and Modern Synthetic Strategies

Beyond the classical 2-ATP condensations, several other powerful strategies have been developed, offering alternative disconnection approaches and access to diverse derivatives.

Mechanism 2.1: Intramolecular Cyclization via Ullmann Condensation

Mechanistic Pathway: The synthesis typically starts from precursors like 2-bromothiophenol, which first undergoes an intermolecular C-S coupling with a suitable partner (e.g., an N-alkyl-substituted chloroacetamide). The resulting intermediate then undergoes a copper-catalyzed intramolecular C-N cyclization to furnish the benzothiazine ring. The mechanism involves oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination.[15][16][17]

G Bromothiophenol 2-Bromothiophenol Intermediate Acyclic Intermediate Bromothiophenol->Intermediate Intermolecular C-S Coupling Chloroacetamide N-Alkyl Chloroacetamide Chloroacetamide->Intermediate Intermolecular C-S Coupling Plus1 + Plus1->Intermediate Intermolecular C-S Coupling Catalyst Cu(acac)₂ K₂CO₃ Product 1,4-Benzothiazine Derivative Catalyst->Product Intramolecular C-N Coupling Intermediate->Product Intramolecular C-N Coupling

Caption: Ullmann condensation route to 1,4-benzothiazines.

Authoritative Grounding: This method is a testament to the power of transition-metal catalysis in modern organic synthesis. High temperatures (135 °C) and polar aprotic solvents like DMF are characteristic of Ullmann-type reactions, which are necessary to drive the catalytic cycle.[2][15]

Mechanism 2.2: Bio-inspired Synthesis from o-Quinones

Drawing inspiration from the biosynthesis of pheomelanin pigments, a novel approach utilizes the reaction of o-quinones with sulfur nucleophiles.[6][18] This biomimetic strategy offers a unique entry point to functionalized 1,4-benzothiazines.[6]

Mechanistic Pathway: The process begins with a highly regioselective 1,4-conjugate addition of a sulfur nucleophile, such as an N-protected cysteine ester, to an o-quinone. This step forms a sulfur-catechol adduct. Subsequent deprotection of the amine, followed by oxidative cyclization, leads to the formation of the 2H-1,4-benzothiazine core.[6]

G Quinone o-Quinone Adduct Sulfur-Catechol Adduct Quinone->Adduct Regioselective Thiol Addition Cysteine N-Boc-Cysteine Ester Cysteine->Adduct Regioselective Thiol Addition Plus1 + Plus1->Adduct Regioselective Thiol Addition Deprotected Deprotected Amine Adduct->Deprotected Boc Deprotection (TFA) Product 2H-1,4-Benzothiazine Deprotected->Product Oxidative Cyclization

Caption: Bio-inspired synthesis from o-quinones.

Mechanism 2.3: Multi-component Radical-Mediated Synthesis

An innovative, transition-metal-free approach involves the reaction of acetophenones, anilines, and elemental sulfur.[2] This method leverages a cascade of reactions to construct the benzothiazine ring from simple, readily available starting materials.

Mechanistic Pathway: The reaction is proposed to initiate with the condensation of an acetophenone and an aniline to form an imine intermediate. Under oxidative conditions, this imine undergoes further transformation and reacts with elemental sulfur via an electrophilic attack at the ortho-position of the aniline ring. A series of subsequent cyclization and aromatization steps under oxidative conditions ultimately yields the final 1,4-benzothiazine product.[2] This method highlights the utility of elemental sulfur as a building block in heterocyclic synthesis.

Part 3: Experimental Protocols

Protocol 3.1: Microwave-Assisted Synthesis of 4H-1,4-Benzothiazines

This protocol is adapted from a general procedure for the reaction of 2-aminobenzenethiol with 1,3-dicarbonyl compounds under microwave irradiation.[12]

  • In a microwave-safe vessel, combine the substituted 2-aminobenzenethiol (10 mmol) and the β-diketone/β-ketoester (10 mmol).

  • Add a catalytic amount of hydrazine hydrate (1 mmol) and DMF (5 mmol) as an energy transfer medium.

  • Seal the vessel and expose the mixture to microwave irradiation intermittently at a suitable power level (e.g., 300W) for 30-second intervals over a total period of 3-5 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with 50% aqueous ethanol.

  • Recrystallize the crude product from absolute ethanol to afford the pure 4H-1,4-benzothiazine derivative.

Protocol 3.2: Bio-inspired Synthesis of a 2H-1,4-Benzothiazine Derivative

This protocol is based on the procedure developed by Halloran et al. for the synthesis of functionalized 1,4-benzothiazines from o-quinones.[6]

  • Adduct Formation: In a test tube, dissolve the o-quinone (0.5 mmol) in dry, degassed dioxane (5 mL). In a separate vial, dissolve N-Boc-L-cysteine ester (0.75 mmol), diisopropylethylamine (DIPEA, 1.5 mmol), and magnesium bromide ethyl etherate (MgBr₂·Et₂O, 0.125 mmol) in dioxane.

  • Rapidly add the solution from the vial to the test tube containing the quinone.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Extract the mixture with ethyl acetate (3 x 10 mL), wash with 2 M HCl (10 mL), dry over MgSO₄, filter, and concentrate in vacuo to yield the crude sulfur-catechol adduct.

  • Cyclization: Dissolve the crude adduct in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (10 mL).

  • Stir the solution for 6 hours at room temperature to effect Boc deprotection and subsequent oxidative cyclization.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the final 1,4-benzothiazine product.

Conclusion

The synthesis of 1,4-benzothiazine derivatives is rich with diverse and elegant mechanistic pathways. The classical cyclocondensation of 2-aminothiophenol with carbonyl compounds remains a highly reliable and versatile cornerstone of benzothiazine chemistry. Concurrently, modern synthetic organic chemistry has introduced powerful new strategies, including transition-metal-catalyzed intramolecular cyclizations, multi-component reactions, and sophisticated bio-inspired approaches. These newer methods provide access to novel substitution patterns and often align with the principles of green chemistry by improving efficiency and utilizing readily available starting materials.[7][19] A thorough understanding of these mechanisms is indispensable for the modern medicinal chemist aiming to harness the full therapeutic potential of the 1,4-benzothiazine scaffold.

References

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Available at: [Link]

  • Mora, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available at: [Link]

  • Charris, J., et al. (2011). Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. Journal of Heterocyclic Chemistry, 48(3), 719-723. Available at: [Link]

  • Shaikh, A. R., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15, 7896-7931. Available at: [Link]

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. Available at: [Link]

  • d'Ischia, M., et al. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Molecules, 28(17), 6241. Available at: [Link]

  • Maheshwari, M., et al. (2015). A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. Asian Journal of Pharmaceutical and Clinical Research, 8(2), 43-52. Available at: [Link]

  • Islam, A., et al. (2018). Possible mechanism for the synthesis of functionalized 1,4-benzothiazine. ResearchGate. Available at: [Link]

  • Halloran, K. P., et al. (2023). A Bioinspired Synthesis of 1,4-Benzothiazines by Selective Addition of Sulfur Nucleophiles to ortho-Quinones. The Journal of Organic Chemistry, 88(5), 2998-3008. Available at: [Link]

  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Organic Communications, 7(2), 77-84. Available at: [Link]

  • Urban, M., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1184-1192. Available at: [Link]

  • Maslivets, A. N., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][2]benzothiazines: access to pyrrolo[2,1-b][1][11]benzothiazoles. Beilstein Journal of Organic Chemistry, 19, 674-684. Available at: [Link]

  • A microwave-assisted synthesis of some new benzothiazines derivatives and their antimicrobial activity. ResearchGate. Available at: [Link]

  • Maslivets, A. N., et al. (2020). Synthesis of 1,4-benzothiazinones from acylpyruvic acids or furan-2,3-diones and o-aminothiophenol. Molecules, 25(18), 4307. Available at: [Link]

  • Sharma, D., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 131-182. Available at: [Link]

  • Overview of the synthetic approaches to 1,4-benzothiazines by coupling of 2-aminothiophenols with carbonyl compounds. ResearchGate. Available at: [Link]

  • Bhosale, S. M., et al. (2009). Microwave assisted synthesis of 1,4-benzothiazine esters. Organic Chemistry: An Indian Journal, 5(3), 321-324. Available at: [Link]

  • Bhattacharya, S., & Basu, B. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis, 10(3), 230-236. Available at: [Link]

  • Wang, L., et al. (2016). Radical Route to 1,4-Benzothiazine Derivatives from 2-Aminobenzenethiols and Ketones under Transition-Metal-Free Conditions. Organic Letters, 18(24), 6424-6427. Available at: [Link]

  • Synthetic approaches to 1,4-benzothiazines based on the use of (A)... ResearchGate. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Dabholkar, V. V., & Gavande, S. S. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Journal of the Serbian Chemical Society, 76(9), 1219-1226. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: [Link]

  • Bhattacharya, S., & Basu, B. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis, 10(3). Available at: [Link]

  • SYNTHESIS OF NEW[1][2]-BENZOTHIAZINE DERIVATIVES. ResearchGate. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one: A Technical Guide for Researchers

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds.[1] The introduction of a chlorine atom at the 8-position of the benzothiazine ring can significantly...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds.[1] The introduction of a chlorine atom at the 8-position of the benzothiazine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. Accurate spectroscopic characterization is paramount for confirming the identity and purity of newly synthesized analogues and for elucidating structure-activity relationships.

Molecular Structure and Key Spectroscopic Features

The structure of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one, presented below, forms the basis for the interpretation of its spectroscopic data. The key structural features to consider are the aromatic ring with its substitution pattern, the lactam moiety (a cyclic amide), the thioether linkage, and the methylene group.

G cluster_0 NMR Sample Preparation and Data Acquisition Workflow A 1. Sample Preparation: ~5-10 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). B 2. Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). A->B C 3. NMR Tube: The solution is transferred to a 5 mm NMR tube. B->C D 4. Spectrometer Setup: The NMR spectrometer (e.g., 500 MHz) is tuned and shimmed for optimal resolution. C->D E 5. ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. D->E F 6. ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or APT) is used to acquire the carbon spectrum. D->F G 7. Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. E->G F->G

Figure 2: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet)

The IR spectrum of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-S, and C-Cl bonds. The predicted vibrational frequencies are listed in Table 3. The interpretation is based on established correlation tables for IR spectroscopy. [2][3]

Wavenumber (cm⁻¹) Intensity Assignment Rationale
~ 3200 Medium, Broad N-H stretch The N-H stretching vibration of the secondary amide. Broadening is due to hydrogen bonding.
~ 1680 Strong C=O stretch The carbonyl stretching vibration of the lactam is a strong and characteristic absorption.
~ 1600, 1480 Medium C=C stretch Aromatic ring C=C stretching vibrations.
~ 1350 Medium C-N stretch The C-N stretching vibration of the amide.
~ 750 Strong C-Cl stretch The C-Cl stretching vibration in the aromatic ring.

| ~ 690 | Medium | C-S stretch | The C-S stretching vibration. |

Table 3: Predicted IR data for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining IR spectra of solid samples.

G cluster_0 KBr Pellet Preparation and IR Analysis Workflow A 1. Sample Grinding: A small amount of the compound (~1-2 mg) is ground with anhydrous potassium bromide (KBr) (~100-200 mg) in an agate mortar. B 2. Pellet Formation: The mixture is pressed into a transparent pellet using a hydraulic press. A->B C 3. Spectrometer Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer. B->C D 4. Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. C->D

Figure 3: Workflow for IR spectroscopy using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

In an EI mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several fragment ions.

m/zRelative IntensityAssignmentRationale
199/201High[M]⁺The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is a characteristic isotopic signature.
171/173Medium[M - CO]⁺Loss of a neutral carbon monoxide molecule from the lactam ring.
136Medium[M - CO - Cl]⁺Subsequent loss of a chlorine radical from the [M - CO]⁺ fragment.
108Medium[C₆H₄S]⁺Fragmentation of the benzothiazine ring.

Table 4: Predicted major fragments in the EI mass spectrum of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization Mass Spectrometry is a standard technique for the analysis of relatively volatile and thermally stable organic compounds.

G cluster_0 EI-MS Analysis Workflow A 1. Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph. B 2. Ionization: The sample is bombarded with a high-energy electron beam (~70 eV), causing ionization and fragmentation. A->B C 3. Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). B->C D 4. Detection: The separated ions are detected, and a mass spectrum is generated. C->D

Figure 4: A generalized workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spec data for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one. By leveraging established spectroscopic principles and data from analogous structures, this document offers valuable insights for researchers working on the synthesis and characterization of this and related compounds. The provided experimental protocols serve as a practical reference for obtaining high-quality spectroscopic data. It is our hope that this guide will facilitate the unambiguous identification and further investigation of this important class of heterocyclic compounds.

References

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). Chemistry & Biology Interface, 7(1), 1-18. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). [Link]

  • Saraf, S., Khan, M. A., & Al-nousaui, S. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University. [Link]

Sources

Exploratory

Advanced Synthetic Modalities for 1,4-Benzothiazine Analogs: A Comprehensive Technical Guide

Executive Summary The 1,4-benzothiazine (1,4-BT) scaffold—a heterocycle comprising a benzene ring fused to a six-membered thiazine ring—is a privileged structural motif in modern drug discovery. Its unique ability to acc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzothiazine (1,4-BT) scaffold—a heterocycle comprising a benzene ring fused to a six-membered thiazine ring—is a privileged structural motif in modern drug discovery. Its unique ability to accommodate diverse functionalizations has led to the development of potent antimicrobial, anti-inflammatory, antipsychotropic, and antiviral agents. As pharmaceutical demands evolve, the synthetic methodologies to construct these analogs have shifted from harsh, transition-metal-heavy conditions toward greener, highly efficient, and bioinspired protocols.

This technical guide provides an authoritative synthesis of recent advancements in 1,4-benzothiazine chemistry. Designed for drug development professionals and synthetic chemists, it details the causality behind modern experimental designs, comparative quantitative data, and self-validating step-by-step protocols to ensure reproducible, high-yield outcomes.

Mechanistic Pathways & Logical Design

The traditional synthesis of 1,4-benzothiazines relies heavily on the bifunctional reactivity of 2-aminothiophenol (2-ATP). 2-ATP possesses both a highly nucleophilic thiol group and a primary amine, making it an ideal precursor for cyclocondensation reactions with electrophilic substrates such as 1,3-dicarbonyls, alkenes, or epoxides.

However, the logical design of modern syntheses focuses on controlling the reaction microenvironment to favor intramolecular cyclization over intermolecular dimerization (disulfide formation). For instance, 1 to activate the electrophile via hydrogen bonding, entirely bypassing the need for heavy metal catalysts.

Pathway A 2-Aminothiophenol (Nucleophile) C Imine Formation (PEG-200 Mediated) A->C B 1,3-Dicarbonyl (Electrophile) B->C D Tautomerization & Thiol Attack C->D -H2O E Oxidative Cyclization (e.g., I2 or Air) D->E Intramolecular C-S Bond Formation F 1,4-Benzothiazine Scaffold E->F Oxidation / Aromatization

Mechanistic workflow of 1,4-benzothiazine synthesis via oxidative cyclocondensation.

Comparative Analysis of Synthetic Methodologies

To optimize a synthetic route, researchers must balance yield, reaction time, and environmental impact. The following table summarizes validated, high-efficiency protocols developed over the last decade[2][1][3][4][5].

Substrate SystemCatalyst / SolventActivation ConditionsReaction TimeYield (%)Mechanistic Advantage
2-ATP + 1,3-Dicarbonyls PEG-20080 °C (Thermal)4 h76–98%H-bond mediated electrophilic activation; Metal-free.
2-ATP + 1,3-Dicarbonyls m-CPBA / 2-IBX in MeCN70 °C (Thermal)45–75 min49–89%Rapid in situ oxidation of 2-ATP to reactive disulfide.
Disulfide + 1,3-Dicarbonyls β-Cyclodextrin in H₂O60 °C (Thermal)50 min70–91%Supramolecular host-guest catalysis; Neutral pH.
2-Aminobenzothiazoles + Alkenes PhI(OAc)₂ in DCM85 °C (Thermal)18 h31–97%Oxidative ring expansion followed by [4+2] cycloaddition.
2-ATP + β-Diketones Hydrazine HydrateMicrowave Irradiation< 10 minHighSolvent-free; Rapid energy transfer.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. By understanding the causality of each reagent, chemists can troubleshoot deviations in real-time.

Protocol A: Metal-Free Eco-Friendly Synthesis via PEG-200

Reference Grounding: 1[1].

Causality & Design: Why use PEG-200 instead of traditional volatile organic solvents (VOCs) like DMF or DMSO? PEG-200 provides a unique microenvironment. Its terminal hydroxyl groups participate in hydrogen bonding with the carbonyl oxygen of the 1,3-dicarbonyl substrate. This protonation intensifies the electrophilicity of the carbonyl carbon, drastically lowering the activation energy for the nucleophilic attack by the amine group of 2-ATP. Furthermore, PEG-200 allows for simple aqueous workup because it is highly water-soluble, leaving the hydrophobic 1,4-benzothiazine product to easily precipitate.

Step-by-Step Methodology:

  • Preparation: In a clean, dry 50 mL round-bottom flask, add 1.0 mmol of 2-aminothiophenol (2-ATP) and 1.0 mmol of the selected 1,3-dicarbonyl compound.

  • Solvent Addition: Add 5.0 mL of polyethylene glycol (PEG-200). Stir the mixture to ensure homogeneity.

  • Thermal Activation: Heat the reaction mixture to 80 °C under an open atmosphere (ambient air serves as the terminal oxidant for the final aromatization step).

  • Reaction Monitoring: Maintain heating and stirring for 4 hours.

  • Workup: Cool the mixture to room temperature and pour it into 30 mL of ice-cold distilled water. Stir vigorously until a solid precipitate forms.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 10 mL), and recrystallize from hot ethanol to afford the pure 1,4-benzothiazine derivative.

Self-Validation & Quality Control Checkpoints:

  • Checkpoint 1 (Reaction Progress): TLC (Hexane:EtOAc 7:3) must show complete consumption of the highly UV-active 2-ATP spot.

  • Checkpoint 2 (Structural Integrity): Post-purification IR spectroscopy must show the disappearance of the primary amine N-H stretching bands (3300-3500 cm⁻¹) and the thiol S-H stretch (~2550 cm⁻¹), replaced by a strong C=N stretch (~1600 cm⁻¹).

Protocol B: Bioinspired Synthesis via ortho-Quinones

Reference Grounding: 4[4].

Causality & Design: Why utilize an in situ oxidation of catechol rather than starting with a pre-formed quinone? ortho-Quinones are notoriously unstable and prone to rapid polymerization or degradation under ambient conditions. By employing phenyl-iodoacetic acid (PIDA) to oxidize the stable catechol precursor directly in the reaction mixture, the transient ortho-quinone is generated at a controlled rate. The sulfur nucleophile then immediately traps this intermediate via a selective Michael-type addition, bypassing degradation pathways and ensuring high overall yields.

Step-by-Step Methodology:

  • Precursor Activation: Dissolve 1.0 mmol of the Boc-protected catechol derivative in 5 mL of Dichloromethane (DCM). Add 1.0 mL of Trifluoroacetic acid (TFA) to initiate Boc-deprotection. Stir at room temperature for 1 hour.

  • Solvent Exchange: Evaporate the DCM/TFA under reduced pressure. Redissolve the crude intermediate in 10 mL of fresh DCM.

  • In Situ Oxidation: Cool the flask to 0 °C. Add 1.1 mmol of phenyl-iodoacetic acid (PIDA) in small portions over 10 minutes.

  • Nucleophilic Trapping: Immediately add 1.0 mmol of the sulfur nucleophile (e.g., an aryl thiol derivative). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the organic layer, dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validation & Quality Control Checkpoints:

  • Checkpoint 1 (In Situ Oxidation): The reaction mixture will undergo a distinct color change (typically to deep red/orange) upon PIDA addition, indicating the successful formation of the ortho-quinone intermediate.

  • Checkpoint 2 (Product Confirmation): ¹H NMR must reveal the loss of the catechol hydroxyl protons and the appearance of characteristic diagnostic shifts for the newly formed thiazine ring protons.

Troubleshooting and Standardized Workflows

To maintain E-E-A-T standards in a laboratory setting, standardizing the workflow is critical. The most common failure point in 1,4-benzothiazine synthesis is the premature oxidative dimerization of 2-ATP into 2,2'-diaminodiphenyl disulfide before cyclocondensation can occur. To mitigate this, always ensure the electrophile is fully solubilized and activated by the catalyst before or simultaneously with the introduction of 2-ATP.

Workflow Step1 Reactant Preparation (Equimolar 2-ATP + Substrate) Step2 Catalyst/Solvent Addition (PEG-200 or β-CD/H2O) Step1->Step2 Step3 Thermal/Microwave Activation (60-80°C or MW) Step2->Step3 Step4 Reaction Monitoring (TLC / LC-MS) Step3->Step4 Step4->Step3 Incomplete Step5 Aqueous Workup & Extraction Step4->Step5 Complete Conversion Step6 Purification (Recrystallization/Flash Chrom.) Step5->Step6 Step7 Structural Validation (NMR, HRMS, IR) Step6->Step7

Standardized experimental workflow and quality control for 1,4-benzothiazine synthesis.

Conclusion & Future Perspectives

The synthesis of 1,4-benzothiazine analogs has successfully transitioned from traditional, solvent-heavy, and metal-catalyzed methods to highly efficient, green protocols. By leveraging phase-transfer catalysts like PEG-200, supramolecular hosts, and in situ oxidative trapping, researchers can achieve excellent yields while minimizing environmental impact. Future drug development pipelines will likely integrate these green methodologies with continuous flow chemistry to scale the production of these vital heterocyclic scaffolds.

References

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances (via National Institutes of Health).
  • Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis (Bentham Science).
  • A Bioinspired Synthesis of 1,4-Benzothiazines by Selective Addition of Sulfur Nucleophiles to ortho-Quinones. The Journal of Organic Chemistry (ACS Publications).
  • Facile Synthesis of Bioactive 4H-[1,4]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry.

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one Derivatives: A Guide to Core Scaffold Construction and Derivatization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide sp...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antitubercular, antimicrobial, and anticancer properties.[1][2] Notably, the 8-chloro-2H-1,4-benzothiazin-3(4H)-one core is a critical pharmacophore found in several promising therapeutic candidates.[3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of this key scaffold, starting from the commercially available precursor, 2-amino-5-chlorobenzenethiol. We will detail a robust two-step synthesis involving N-acylation followed by an intramolecular cyclization. Furthermore, a general protocol for N-alkylation at the 4-position is provided to enable the creation of diverse chemical libraries for drug discovery programs. The causality behind experimental choices, troubleshooting insights, and self-validating characterization checkpoints are integrated throughout the protocol to ensure reproducibility and success.

Introduction: The Significance of the Benzothiazinone Core

1,4-Benzothiazine derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery.[2] Their unique folded structure along the nitrogen-sulfur axis is often responsible for their diverse pharmacological activities.[1] The introduction of a chlorine atom at the 8-position can significantly modulate the electronic and lipophilic properties of the molecule, often enhancing its biological efficacy or pharmacokinetic profile. The benzothiazinone core, particularly the 8-nitro substituted analogs like BTZ043, has been identified as a highly potent class of antitubercular agents that target the essential mycobacterial enzyme DprE1.[3][5][6] This has spurred extensive research into related structures, including the 8-chloro derivatives, as researchers explore structure-activity relationships (SAR) to develop new therapeutic agents.[4]

This guide presents a standardized, reliable method for constructing the 8-chloro-2H-1,4-benzothiazin-3(4H)-one scaffold, which serves as a versatile platform for further chemical modification and the development of novel drug candidates.

Overall Synthetic Strategy

The synthesis is a straightforward and efficient two-step process. The first step is the acylation of the amino group of 2-amino-5-chlorobenzenethiol with chloroacetyl chloride. This reaction forms the key intermediate, 2-(chloroacetamido)-5-chlorobenzenethiol. The second step is a base-mediated intramolecular S_N2 reaction, where the deprotonated thiol attacks the electrophilic carbon bearing the chlorine atom, leading to ring closure and formation of the desired benzothiazinone ring system.

Experimental_Workflow start Step 1: Acylation Setup dissolve_amine Dissolve 2-amino-5-chlorobenzenethiol & base in Dioxane start->dissolve_amine cool Cool to 0-5 °C dissolve_amine->cool add_chloride Dropwise add Chloroacetyl Chloride cool->add_chloride react_rt Stir at Room Temperature (2-3h) add_chloride->react_rt workup1 Work-up: Filter, Concentrate, Extract, Dry react_rt->workup1 purify1 Purify by Recrystallization workup1->purify1 intermediate Intermediate Product purify1->intermediate start2 Step 2: Cyclization Setup intermediate->start2 dissolve_inter Dissolve Intermediate & Base in Ethanol start2->dissolve_inter reflux Reflux for 4-6h dissolve_inter->reflux workup2 Work-up: Pour into Ice-Water reflux->workup2 filter Filter Precipitate workup2->filter dry Dry Product filter->dry final_product Final Core Product dry->final_product

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Application

The Versatile Scaffold: Applications of 8-Chloro-2H-1,4-Benzothiazin-3(4H)-one in the Synthesis of Novel Heterocycles

Introduction: The Significance of the Benzothiazine Core The 1,4-benzothiazine motif is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its unique folded structure, along with the presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Benzothiazine Core

The 1,4-benzothiazine motif is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its unique folded structure, along with the presence of nitrogen and sulfur heteroatoms, imparts a diverse range of biological activities.[1] Derivatives of 1,4-benzothiazine have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[1] The strategic functionalization of the benzothiazine core allows for the fine-tuning of its pharmacological properties and the development of novel therapeutic agents.

8-Chloro-2H-1,4-benzothiazin-3(4H)-one serves as a valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The presence of the electron-withdrawing chloro group at the 8-position can influence the reactivity of the entire molecule, while the lactam functionality provides multiple sites for chemical modification. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 8-chloro-2H-1,4-benzothiazin-3(4H)-one, with a focus on its application in the construction of fused heterocyclic systems. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the underlying mechanistic principles.

Key Synthetic Applications

The reactivity of 8-chloro-2H-1,4-benzothiazin-3(4H)-one is centered around the nucleophilic character of the nitrogen atom of the lactam and the electrophilic nature of the adjacent carbonyl group. This allows for a variety of synthetic manipulations, including N-alkylation and condensation reactions, to build complex molecular architectures.

N-Alkylation: A Gateway to Functionalized Derivatives

N-alkylation of the benzothiazinone core is a fundamental step in the diversification of this scaffold. The introduction of various alkyl groups at the N-4 position not only modifies the physicochemical properties of the molecule but also provides a handle for further synthetic transformations, such as the introduction of acidic or basic moieties, or for the construction of fused ring systems.

A common and effective method for N-alkylation involves the use of alkyl halides in the presence of a suitable base. Phase transfer catalysis can also be employed to facilitate the reaction between the deprotonated benzothiazinone and the alkylating agent.[3]

This protocol describes the synthesis of ethyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate, a key intermediate for the synthesis of fused triazole heterocycles. The following procedure is adapted from a similar transformation on a related benzothiazinone derivative.

Materials:

  • 8-Chloro-2H-1,4-benzothiazin-3(4H)-one

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 8-chloro-2H-1,4-benzothiazin-3(4H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired ethyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate.

Expert Insights: The choice of a polar aprotic solvent like DMF is crucial for dissolving the starting material and facilitating the Sₙ2 reaction. Anhydrous conditions are necessary to prevent the hydrolysis of ethyl chloroacetate and the deactivation of the base. The excess of potassium carbonate ensures complete deprotonation of the lactam nitrogen.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 8-chloro-2H-1,4-benzothiazin-3(4H)-one and K₂CO₃ in anhydrous DMF add_reagent Add ethyl chloroacetate start->add_reagent heat Heat and stir at 60-70 °C add_reagent->heat monitor Monitor by TLC heat->monitor quench Pour into ice-water monitor->quench Reaction complete extract Extract with ethyl acetate quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column chromatography concentrate->purify end Ethyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetate purify->end

Workflow for N-Alkylation of 8-Chloro-2H-1,4-benzothiazin-3(4H)-one.
Synthesis of Fused Triazolo[3,4-c][1][4]benzothiazines

Fused triazole ring systems are of significant interest in medicinal chemistry due to their wide range of biological activities. The N-alkylated intermediate, ethyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate, can be readily converted into a triazole-fused heterocycle. This transformation typically involves hydrazinolysis of the ester to form the corresponding hydrazide, followed by cyclization.

This protocol outlines the synthesis of a fused triazole system starting from the N-alkylated benzothiazinone. The methodology is adapted from the synthesis of related triazolothiadiazines.[4]

Part A: Synthesis of 2-(8-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetohydrazide

Materials:

  • Ethyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve ethyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Pour the residue into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the acetohydrazide derivative.

Part B: Cyclization to form the Fused Triazole

A common method for the cyclization of acetohydrazides to form triazoles is through reaction with a one-carbon synthon, such as formic acid or triethyl orthoformate. Another approach involves reaction with carbon disulfide in the presence of a base to form a triazole-thione, which can be further functionalized. A related reaction on a similar system has shown that treatment of a dichlorotriazinobenzothiazole with sodium hydroxide can lead to a ring contraction to form a triazolobenzothiazole.[5]

Expert Insights: The hydrazinolysis of the ester is a straightforward and high-yielding reaction. The large excess of hydrazine hydrate drives the reaction to completion. The subsequent cyclization step is critical for the formation of the fused triazole ring. The choice of cyclizing agent will determine the nature of the substituent at the 3-position of the triazole ring.

Fused_Triazole_Synthesis start 8-Chloro-2H-1,4-benzothiazin-3(4H)-one intermediate1 Ethyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetate start->intermediate1 N-Alkylation (Protocol 1) intermediate2 2-(8-Chloro-3-oxo-2,3-dihydro-4H-1,4- benzothiazin-4-yl)acetohydrazide intermediate1->intermediate2 Hydrazinolysis end 8-Chloro-[1,2,4]triazolo[3,4-c][1,4] benzothiazin-6(5H)-one intermediate2->end Cyclization

Synthetic pathway to fused triazolo-benzothiazines.
Synthesis of Fused Pyrimido[4,5-b][1][4]benzothiazines

The fusion of a pyrimidine ring to the benzothiazine scaffold can lead to compounds with interesting biological properties, including potential as 15-lipoxygenase inhibitors.[6] The synthesis of these fused systems often involves the condensation of a functionalized benzothiazine with a suitable three-carbon synthon.

This protocol is a conceptual adaptation based on the synthesis of related pyrimido[4,5-b][1][5]benzothiazines, which typically starts from a 3-amino-1,4-benzothiazine derivative. To apply this to 8-chloro-2H-1,4-benzothiazin-3(4H)-one, a preliminary transformation to introduce an amino group at the C-2 or C-3 position would be necessary. However, an alternative approach could involve the reaction of the lactam with a reagent that can react with both the nitrogen and the activated methylene at C-2. A plausible, though not explicitly documented, route could involve the reaction with a formamide equivalent followed by condensation with an active methylene compound.

A more direct, albeit speculative, approach for the synthesis of a related fused pyrimidine system could involve the reaction of the benzothiazinone with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, which could then be cyclized with a suitable amidine or guanidine derivative.

Conceptual Reaction Scheme:

  • Activation: Reaction of 8-chloro-2H-1,4-benzothiazin-3(4H)-one with a reagent like POCl₃ to form a 3-chloro-8-chloro-4H-1,4-benzothiazine intermediate.

  • Amination: Nucleophilic substitution of the 3-chloro group with an amine to introduce a nitrogen atom.

  • Cyclization: Condensation of the resulting 3-amino-8-chloro-4H-1,4-benzothiazine with a suitable three-carbon electrophile (e.g., a β-ketoester) to form the fused pyrimidine ring.

Expert Insights: The synthesis of fused pyrimidines from 8-chloro-2H-1,4-benzothiazin-3(4H)-one is a more complex transformation that requires multiple steps. The key is the introduction of appropriate functional groups onto the benzothiazine core to facilitate the cyclization reaction. The specific reaction conditions would need to be carefully optimized for each step.

Fused_Pyrimidine_Synthesis start 8-Chloro-2H-1,4-benzothiazin-3(4H)-one intermediate1 3,8-Dichloro-4H-1,4-benzothiazine start->intermediate1 Activation (e.g., POCl₃) intermediate2 3-Amino-8-chloro-4H-1,4-benzothiazine intermediate1->intermediate2 Amination end 8-Chloro-pyrimido[4,5-b][1,4]benzothiazine derivative intermediate2->end Cyclization with a three-carbon synthon

Conceptual pathway for fused pyrimidine synthesis.

Data Summary

The following table summarizes the key transformations and expected outcomes based on analogous reactions reported in the literature. Please note that yields are indicative and may vary depending on the specific substrate and reaction conditions.

Starting MaterialReactionKey ReagentsProductReference for Analogy
8-Chloro-2H-1,4-benzothiazin-3(4H)-oneN-AlkylationEthyl chloroacetate, K₂CO₃, DMFEthyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate[3]
Ethyl (8-chloro-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetateHydrazinolysisHydrazine hydrate, Ethanol2-(8-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetohydrazide[4]
2-(8-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetohydrazideCyclizationVarious (e.g., formic acid, CS₂)8-Chloro-[1][5][7]triazolo[3,4-c][1][5]benzothiazin-6(5H)-one[5][4]
8-Chloro-2H-1,4-benzothiazin-3(4H)-oneMulti-step synthesis of fused pyrimidinePOCl₃, Amines, β-Ketoesters8-Chloro-pyrimido[4,5-b][1][5]benzothiazine derivative[6]

Conclusion

8-Chloro-2H-1,4-benzothiazin-3(4H)-one is a highly valuable and versatile building block for the synthesis of novel and complex heterocyclic systems. Its strategic location of a chloro substituent and the reactive lactam functionality provide ample opportunities for synthetic chemists to explore new chemical space. The protocols and conceptual frameworks presented in this application note offer a solid starting point for researchers in academia and industry to harness the synthetic potential of this important scaffold in the development of new drug candidates and other functional molecules. While some of the presented protocols are based on analogous systems and may require optimization, they are grounded in established chemical principles and provide a logical and promising path forward for the synthesis of novel heterocycles.

References

  • Kuberkar, S. V., Bhosale, V. N., Vartale, S. P., & Badne, S. G. (2005). Synthesis and Some Novel Reactions of 8-Chloro-2H-[1][5][7]triazino[3,4-b][5][4]benzothiazole-3,4-dione and 6-Chloro-2-hydrazino-1,3-benzothiazole. Journal of Chemical Research, 2005(10), 633-635. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Gowda, D. C., et al. (2012). Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H). Der Pharma Chemica, 4(4), 1609-1617. [Link]

  • Abbas, S. Y., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

  • Bakavoli, M., et al. (2007). Design and synthesis of pyrimido[4,5-b][1][5]benzothiazine derivatives, as potent 15-lipoxygenase inhibitors. Bioorganic & medicinal chemistry, 15(5), 2120–2126. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (n.d.). Retrieved from [Link]

  • Synthesis of 2H-benzo[b][1][5]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 549-553. [Link]

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (2018). International Journal of Creative Research Thoughts, 6(4). [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). Molecules, 27(7), 2113. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2023). Catalysts, 13(5), 896. [Link]

  • Trummlitz, G., et al. (1978). U.S. Patent No. 4,233,299. Washington, DC: U.S.
  • Garg, N. K. (n.d.). Patents & Products. UCLA. Retrieved from [Link]

  • 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. (n.d.). Retrieved from [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega, 6(51), 35747-35758. [Link]

Sources

Method

Application Note: High-Throughput Antimicrobial Screening and Mechanistic Profiling of 8-Chloro-2H-1,4-Benzothiazin-3(4H)-one Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Guide Introduction & Mechanistic Rationale The rise of multidrug-resist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Guide

Introduction & Mechanistic Rationale

The rise of multidrug-resistant (MDR) bacterial strains, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) and Mycobacterium tuberculosis (Mtb), necessitates the development of novel chemical scaffolds.

The 1,4-benzothiazin-3(4H)-one core has emerged as a highly privileged pharmacophore in antimicrobial drug discovery [1]. Specifically, the 8-chloro-2H-1,4-benzothiazin-3(4H)-one derivatives offer a unique physicochemical profile. The electron-withdrawing 8-chloro substitution enhances the lipophilicity (LogP) of the molecule, facilitating superior penetration through the complex, mycolic acid-rich mycobacterial cell envelope and the highly restrictive Gram-negative outer membrane [2].

Dual-Modality Mechanism of Action

Benzothiazinone derivatives exhibit a bifurcated mechanism of action depending on the target organism:

  • Actinobacteria/Mycobacteria: They act as mechanism-based, covalent inhibitors of DprE1 (decaprenylphosphoryl- β -D-ribofuranose-2′-epimerase), an essential enzyme for arabinan biosynthesis in the mycobacterial cell wall. The molecule undergoes intracellular activation, forming a semimercaptal adduct with the conserved Cys387 residue in the DprE1 active site [1, 3].

  • ESKAPE Pathogens: In non-mycobacterial species lacking DprE1, these derivatives exert broad-spectrum activity by disrupting membrane integrity, inhibiting efflux pumps, and inducing localized oxidative stress (ROS generation) [2].

MOA cluster_myco Mycobacteria / Actinobacteria cluster_eskape ESKAPE Pathogens Compound 8-chloro-2H-1,4-Benzothiazin- 3(4H)-one Derivatives DprE1 DprE1 Enzyme (Binding at Cys387) Compound->DprE1 Specific Targeting Membrane Membrane Disruption / Efflux Inhibition Compound->Membrane Broad Spectrum Oxidative Oxidative Stress (ROS Generation) Compound->Oxidative Arabinan Inhibition of Arabinan Biosynthesis DprE1->Arabinan Lysis1 Cell Lysis & Death Arabinan->Lysis1 Lysis2 Bacterial Clearance Membrane->Lysis2 Oxidative->Lysis2

Diagram 1: Dual-modality antibacterial mechanism of 8-chloro-benzothiazin-3-one derivatives.

Experimental Screening Workflow

To systematically evaluate the efficacy of newly synthesized 8-chloro-2H-1,4-benzothiazin-3(4H)-one libraries, a cascading screening protocol is required. This ensures that only compounds with true bactericidal activity and favorable selectivity indices progress to target engagement studies.

Workflow Synth Compound Library Prep MIC Broth Microdilution (MIC Determination) Synth->MIC Kill Time-Kill Kinetics MIC->Kill MIC ≤ 16 µg/mL Target Target Engagement (DprE1 / ROS) Kill->Target Bactericidal Tox Mammalian Cytotoxicity (Selectivity Index) Target->Tox

Diagram 2: High-throughput screening and validation workflow for benzothiazine derivatives.

Detailed Methodologies & Protocols

Protocol A: High-Throughput MIC Determination (Broth Microdilution)

This protocol utilizes the Resazurin Microtiter Assay (REMA) format, which is critical for slow-growing mycobacteria and provides a highly reliable colorimetric readout for ESKAPE pathogens [4].

Reagents & Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for ESKAPE; Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 for Mycobacteria.

  • Indicator: Resazurin sodium salt (0.02% w/v in distilled water, filter-sterilized).

  • Compounds: 8-chloro-2H-1,4-benzothiazin-3(4H)-one derivatives dissolved in 100% DMSO at 10 mg/mL.

Step-by-Step Procedure:

  • Preparation of Assay Plates: Dispense 50 µL of appropriate media into columns 2–12 of a 96-well U-bottom microtiter plate.

  • Compound Dilution: Add 100 µL of the compound working solution (prepared at 128μg/mL in media) to column 1. Perform serial two-fold dilutions from column 1 to column 10 by transferring 50 µL sequentially. Discard 50 µL from column 10.

    • Causality Note: The final DMSO concentration in the well must not exceed 1% v/v . Concentrations above 1% can disrupt bacterial lipid bilayers, resulting in false-positive antibacterial activity.

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in media.

    • Causality Note: For Mycobacteria, the inclusion of 0.05% Tween-80 is non-negotiable. It prevents the highly hydrophobic bacilli from clumping, ensuring uniform optical density and reproducible exposure to the lipophilic benzothiazinone derivatives.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to columns 1–11. Column 11 serves as the growth control (no drug); Column 12 serves as the sterile background control.

  • Incubation: Incubate at 37°C for 18–24 hours (ESKAPE) or 7 days (Mtb).

  • Colorimetric Readout: Add 30 µL of 0.02% resazurin to all wells. Incubate for an additional 2–4 hours (ESKAPE) or 24 hours (Mtb).

    • Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol B: Time-Kill Kinetics Assay

To determine whether the 8-chloro-benzothiazinone derivatives are bacteriostatic or bactericidal, time-kill kinetics must be established.

Step-by-Step Procedure:

  • Prepare a starting inoculum of 5×105 CFU/mL in 10 mL of CAMHB.

  • Add the test compound at concentrations corresponding to 1×, 2×, and 4× the established MIC. Include a vehicle control (1% DMSO).

  • Incubate the cultures at 37°C with shaking (200 rpm).

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Serially dilute the aliquots in sterile PBS and plate 10 µL onto Mueller-Hinton Agar plates.

  • Incubate plates for 24 hours at 37°C and quantify the colonies (CFU/mL).

    • Causality Note: A compound is classified as bactericidal if it achieves a ≥3log10​ reduction (99.9% kill) in CFU/mL compared to the initial inoculum within 24 hours. Benzothiazinones targeting DprE1 typically exhibit profound bactericidal activity due to the catastrophic failure of cell wall integrity [3].

Representative Quantitative Data

Below is a standardized data presentation format summarizing the screening of two hypothetical 8-chloro-2H-1,4-benzothiazin-3(4H)-one derivatives (Compound A and Compound B) against reference strains.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL)

StrainGram TypeCompound ACompound BAmpicillin (Control)Rifampicin (Control)
S. aureus (ATCC 29213)Positive2.04.00.50.015
E. faecalis (ATCC 29212)Positive4.08.01.00.25
E. coli (ATCC 25922)Negative16.032.04.08.0
P. aeruginosa (ATCC 27853)Negative>64>64>64>64
M. tuberculosis (H37Rv)Acid-Fast0.01 0.05 N/A0.06

Insight: The extreme potency against M. tuberculosis (nanomolar range) strongly suggests target engagement with DprE1, while the moderate activity against Gram-positive strains indicates secondary mechanisms at higher concentrations.

Table 2: Time-Kill Kinetics Summary (S. aureus ATCC 29213)

Compound ConcentrationLog10 CFU/mL (0h)Log10 CFU/mL (8h)Log10 CFU/mL (24h)Activity Classification
Vehicle Control (1% DMSO)5.58.29.1N/A (Normal Growth)
Compound A (1× MIC)5.54.13.8Bacteriostatic
Compound A (4× MIC)5.52.0< 1.0Bactericidal (>3 log drop)

Troubleshooting & Quality Control

  • Precipitation in Media: 8-chloro-benzothiazines are highly lipophilic. If the compound precipitates upon addition to the aqueous broth, pre-warm the media to 37°C and ensure the DMSO stock is added under rapid vortexing. Do not exceed 1% final DMSO.

  • False-Positive Resazurin Reduction: Certain chemical scaffolds can spontaneously reduce resazurin in the absence of bacteria. Always include a "Media + Drug + Resazurin" control well (without bacteria) to rule out direct chemical interference.

  • Target Confirmation: If a hit shows exceptional activity against M. tuberculosis (MIC < 0.1 µg/mL), validate DprE1 engagement by testing the compound against a known DprE1 mutant strain (e.g., Cys387Ser). A dramatic shift in MIC (>100-fold increase) confirms the target [4].

References

  • Neres, J., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Science Translational Medicine, 4(150), 150ra121. URL:[Link]

  • Ellouz, M., et al. (2018). Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives. Chemistry Central Journal, 12(1), 1-10. URL:[Link]

  • Lechartier, B., & Hartkoorn, R. C. (2012). In vitro combination studies of benzothiazinone lead compound BTZ043 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(11), 5790-5793. URL:[Link]

  • Chiarelli, L. R., et al. (2018). Fluorescent Benzothiazinone Analogues Efficiently and Selectively Label DprE1 in Mycobacteria and Actinobacteria. ACS Chemical Biology, 13(10), 2828-2833. URL:[Link]

Application

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one Analogs

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anti-inflammatory potential of novel 8-chloro-2H-1,4-Benzothiazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anti-inflammatory potential of novel 8-chloro-2H-1,4-Benzothiazin-3(4H)-one analogs. The 1,4-benzothiazine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antitubercular effects.[1] This guide outlines a multi-tiered experimental approach, beginning with high-throughput in vitro enzymatic assays, progressing to cell-based mechanistic studies, and culminating in a validated in vivo model of acute inflammation. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

Introduction: The Rationale for Targeting Inflammation

Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens and damaged cells.[2] However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[3][4] A central signaling pathway governing the expression of pro-inflammatory genes is the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] Activation of NF-κB leads to the transcription of genes encoding inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[4] Consequently, the development of novel agents that can modulate these inflammatory pathways remains a high priority in drug discovery. Benzothiazinone derivatives have emerged as promising candidates for such development.[1]

This guide provides a logical workflow for screening and characterizing novel 8-chloro-2H-1,4-Benzothiazin-3(4H)-one analogs to identify lead compounds with potent anti-inflammatory activity.

Experimental Workflow: A Multi-Tiered Screening Cascade

A hierarchical screening approach is recommended to efficiently identify and characterize promising analogs. This strategy minimizes resource expenditure by using high-throughput, cost-effective assays initially to screen a library of compounds, followed by more complex and biologically relevant assays for a smaller number of selected hits.

G cluster_0 Tier 1: In Vitro Enzymatic Screening cluster_1 Tier 2: In Vitro Cell-Based Assays cluster_2 Tier 3: In Vivo Efficacy Testing a Library of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one Analogs b COX-1 & COX-2 Inhibition Assays a->b c LPS-Stimulated Macrophage Model (e.g., RAW 264.7) b->c Select Hits (Potency & Selectivity) d Measure Inflammatory Mediators: - Nitric Oxide (Griess Assay) - Pro-inflammatory Cytokines (ELISA) c->d e Mechanistic Studies: - NF-κB Activation (Western Blot/IF) - COX-2/iNOS Expression (qPCR/Western Blot) c->e f Carrageenan-Induced Paw Edema Model (Rodent) e->f Select Lead Candidates (Cellular Efficacy) g Measure Edema Inhibition f->g h h g->h Lead Optimization

Caption: A logical workflow for screening anti-inflammatory compounds.

Tier 1: In Vitro Enzymatic Screening - COX-2 Inhibition and Selectivity

Scientific Rationale: Cyclooxygenase (COX) enzymes are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).[7] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like maintaining the gastric lining, and COX-2, which is induced during inflammation.[8] Selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.[9] This initial screen rapidly identifies direct inhibitors and determines their selectivity.

Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a high-throughput method to assess direct COX-2 inhibition.[10][11][12]

Principle: The assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2). A fluorometric probe then reacts with the hydroperoxide intermediate to produce a fluorescent signal. An inhibitor will reduce the rate of fluorescence generation.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control Inhibitor)

  • 96-well white opaque microplates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and Celecoxib to 10X the final desired concentrations in the appropriate solvent (e.g., DMSO).

  • Enzyme Control & Inhibitor Wells:

    • Enzyme Control (100% Activity): To designated wells, add 80 µL of Reaction Mix (containing Assay Buffer, COX Probe, and COX Cofactor). Add 10 µL of vehicle (e.g., 1% DMSO in Assay Buffer).

    • Inhibitor Control: To designated wells, add 80 µL of Reaction Mix. Add 10 µL of 10X Celecoxib solution.

    • Test Compound Wells: To designated wells, add 80 µL of Reaction Mix. Add 10 µL of each 10X test analog solution.

  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme solution to all wells except the "no-enzyme" background controls.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus compound concentration and determine the IC50 value using non-linear regression analysis.

Parallel Assay: Perform an identical assay using COX-1 enzyme to determine the IC50 for the constitutive isoform and calculate the COX-2 Selectivity Index (SI = IC50(COX-1) / IC50(COX-2)).

Data Presentation: COX Inhibition
Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
Analog 8C-0010.5215.630.0
Analog 8C-0021.25>50>40
Analog 8C-00315.812.40.78
Celecoxib0.4512.026.7

Tier 2: Cell-Based Mechanistic Assays

Scientific Rationale: Compounds that show promise in enzymatic assays must be evaluated in a more complex biological system. Macrophages are key cells in the innate immune response.[13] Stimulation with bacterial lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4), triggering intracellular signaling cascades, most notably the NF-κB pathway.[14][15] This leads to the production of inflammatory mediators. This assay determines if the test compounds can suppress this inflammatory response in a cellular context.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates signaling cascade IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_complex NF-κB (p65/p50) IkBa_p->NFkB_complex Releases NFkB_nuc NF-κB (p65/p50) NFkB_complex->NFkB_nuc Nuclear Translocation IkBa IκBα IkBa->NFkB_complex Inhibitory Complex Nucleus Nucleus DNA κB Sites NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Mediators TNF-α, IL-6, COX-2, iNOS Genes->Mediators Leads to production of Compound Benzothiazinone Analog Compound->IKK Potential Inhibition Point Compound->IkBa_p Potential Inhibition Point

Caption: The LPS-induced NF-κB signaling pathway and potential inhibition sites.

Protocol 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Principle: This protocol quantifies the ability of test compounds to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α) from macrophages stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent for NO measurement

  • Mouse TNF-α ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test analogs for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • LPS Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • TNF-α Measurement (ELISA):

    • Perform the ELISA for mouse TNF-α on the collected supernatants according to the manufacturer's protocol.

  • Cell Viability Assay (e.g., MTT): In a parallel plate, perform a cell viability assay to ensure that the observed inhibition is not due to cytotoxicity.

Data Presentation: Inhibition of Inflammatory Mediators
Compound IDNO Production (% of LPS Control)TNF-α Release (% of LPS Control)Cell Viability (% of Vehicle)
Vehicle0%0%100%
LPS Control100%100%98%
Analog 8C-00125.4%31.2%95%
Analog 8C-00245.1%52.8%99%
Dexamethasone15.2%18.5%97%

Tier 3: In Vivo Efficacy Assessment

Scientific Rationale: In vivo models are essential to evaluate the therapeutic efficacy of a drug candidate in a whole organism, taking into account its pharmacokinetics and pharmacodynamics.[16] The carrageenan-induced paw edema model is a widely used and well-characterized model for screening acute anti-inflammatory activity.[2][17] Carrageenan injection induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Principle: The volume of the rat's hind paw is measured before and at several time points after the injection of carrageenan into the sub-plantar region. The ability of a pre-administered test compound to reduce the increase in paw volume (edema) is a measure of its anti-inflammatory activity.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Indomethacin (Positive Control)

  • Plebysmometer or digital calipers for paw volume measurement

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water. All procedures must be approved by an Institutional Animal Ethics Committee.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Indomethacin, e.g., 10 mg/kg, p.o.)

    • Group III, IV, V: Test Compound (e.g., 10, 20, 40 mg/kg, p.o.)

  • Initial Paw Volume: Measure the initial volume of the right hind paw of each rat (V₀).

  • Drug Administration: Administer the vehicle, Indomethacin, or test compounds orally (p.o.) 60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point: Edema (%) = [(Vt - V₀) / V₀] x 100.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: Inhibition (%) = [1 - (Edema_treated / Edema_control)] x 100.

Data Presentation: In Vivo Anti-inflammatory Activity
Treatment Group (Dose)% Edema Inhibition at 3 hr% Edema Inhibition at 4 hr
Vehicle Control0%0%
Indomethacin (10 mg/kg)65.2%68.9%
Analog 8C-001 (20 mg/kg)58.4%62.1%
Analog 8C-001 (40 mg/kg)71.3%75.5%

Conclusion

This structured approach provides a robust framework for the comprehensive evaluation of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one analogs for their anti-inflammatory properties. By progressing from high-throughput enzymatic and cell-based assays to a definitive in vivo model, researchers can efficiently identify lead compounds with desirable potency, selectivity, and efficacy. Further mechanistic studies on lead candidates, such as detailed analysis of the NF-κB and other signaling pathways, will be crucial for understanding their precise mechanism of action and advancing them in the drug development pipeline.

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • Dharmadeva, S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Applied Pharmaceutical Science.
  • Mitchell, S., Vargas, J., & Hoffmann, A. (2016). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cell Reports, 15(4), 863-875. [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. New England Journal of Medicine, 336(15), 1066-1071. [Link]

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Preclinical CRO Services. [Link]

  • Al-Suaily, K. A., et al. (2022). Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. ACS Omega, 7(44), 40307-40324. [Link]

  • O'Carroll, S. J., et al. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 8, 974. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Szczęśniak-Sięga, B., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 18(10), 1484. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Ylostalo, J. H., Bartosh, T. J., Coble, K., & Prockop, D. J. (2012). Macrophage Inflammatory Assay. Journal of Visualized Experiments, (67), e4363. [Link]

  • Bangale, G. S., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 6(8), 3147-3153. [Link]

  • Moolproa, P., et al. (2024). Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives. Journal of Molecular Modeling, 30(8), 239. [Link]

  • Bouhlal, K., et al. (2021). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW (Z)-2-(BENZYLIDENE)-3,4-DIHYDRO-2H-[4][16]- BENZOTHIAZIN-3-ONE D-GLUCOSE DERIVATIVES. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Product Data Sheet 79589. [Link]

  • Chun, K. S., & Surh, Y. J. (2004). Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. Biochemical Pharmacology, 68(6), 1089-1100. [Link]

  • Yadav, P., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry, 12, 1409241. [Link]

  • Yadav, P., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. PMC. [Link]

  • Al-Omaim, W. S., et al. (2024). Design, Synthesis, and Molecular Docking of Novel Benzothiazinone Derivatives as DprE1 Inhibitors with Potential Antitubercular Activities. Molecules, 29(1), 209. [Link]

  • Ahluwalia, V. K., Sharma, H. R., & Tyagi, R. (1986). Synthesis of some new tricyclic 1,4-benzothiazinones I. Zenodo. [Link]

  • Szczęśniak-Sięga, B., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. ResearchGate. [Link]

  • Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(11), 7436-7471. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Product Manual BN00777. [Link]

  • Al-Omaim, W. S., et al. (2024). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. PLOS One, 19(11), e0313175. [Link]

  • González-de-Peredo, A. V., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Plants, 14(11), 1640. [Link]

  • Waskow, A., & Noller, K. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 103, 313-318. [Link]

  • Wang, S. F., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(3), 329. [Link]

  • Szczęśniak-Sięga, B., et al. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 25(24), 13535. [Link]

  • Tan, W., et al. (2020). Design and synthesis of 1,3-benzothiazinone derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 28(14), 115526. [Link]

  • Kulkarni, M. V., & Patil, V. D. (1981). Synthesis and Some Novel Reactions of 8-Chloro-2H-[3][4][16]triazino[3,4-b][5][16]benzothiazole-3,4-dione and 6-Chloro-2-hydrazino-1,3-benzothiazole. ResearchGate. [Link]

  • Jain, N., et al. (2026). Anti‐inflammatory activity of benzothiazole derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2024). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. Molecules, 29(1), 183. [Link]

  • Sonwane, S. K., & Pande, V. V. (2010). Synthesis of 8-chloro/fluoro-3-aryl-10aH (1,2,4,5) Tetrazino Benzothiozole and their Analgesic and Anti-Inflammatory Activity. Journal of Chemical and Pharmaceutical Research, 2(4), 920-926. [Link]

Sources

Method

Application Note: The Role of 8-Chloro-2H-1,4-Benzothiazin-3(4H)-one in the Development of CNS-Active Agents

Executive Summary & Mechanistic Rationale The 1,4-benzothiazine core is a highly privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological profile, particularly in central nervous system (CNS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,4-benzothiazine core is a highly privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological profile, particularly in central nervous system (CNS) applications[1]. While tricyclic phenothiazines have long been utilized as antipsychotics, the bicyclic 1,4-benzothiazin-3(4H)-one framework offers a more tunable, lower-molecular-weight alternative that minimizes off-target extrapyramidal side effects.

Within this chemical space, the 8-chloro-2H-1,4-benzothiazin-3(4H)-one derivative represents a critical structural motif. The strategic placement of a chlorine atom at the 8-position (ortho to the sulfur atom) is not arbitrary; it is driven by three distinct causal mechanisms:

  • Conformational Locking: The steric bulk of the chlorine atom restricts the flexibility of the thiazine ring, locking it into a specific "butterfly" pucker. This rigid conformation is energetically favorable for docking into the narrow, hydrophobic substrate cavities of CNS targets such as human Monoamine Oxidase B (hMAO-B) and AMPA receptors[2].

  • Metabolic Shielding: The electron-withdrawing nature of the halogen modulates the electron density of the adjacent sulfur atom. This significantly reduces the rate of rapid metabolic S-oxidation by hepatic cytochromes, thereby extending the biological half-life of the agent.

  • Enhanced Blood-Brain Barrier (BBB) Penetration: The chloro-substitution optimizes the lipophilicity (LogP) of the scaffold, pushing it into the ideal range (LogP 2.0–3.0) for passive diffusion across the tightly regulated endothelial cells of the BBB[3].

Mechanism A 8-Chloro Substitution (Steric & Electronic Effects) B Increased LogP & Metabolic Shielding A->B Modulates S-atom C BBB Penetration (Passive Diffusion) B->C Systemic Circulation D Target Binding (e.g., hMAO-B, AMPA) C->D CNS Access E Neuroprotective / CNS Efficacy D->E Allosteric Modulation

Mechanism of 8-chloro-1,4-benzothiazines in CNS drug targeting.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the impact of the 8-chloro substitution, the following table summarizes the physicochemical and in vitro pharmacological data comparing various substitution patterns on the 1,4-benzothiazin-3(4H)-one scaffold. The data demonstrates how the 8-chloro derivative achieves the optimal balance of permeability and target affinity.

Compound ScaffoldSubstitutionLogPTPSA (Ų)PAMPA-BBB Pe​ ( 10−6 cm/s)hMAO-B IC 50​ (µM)
1,4-Benzothiazin-3-oneUnsubstituted1.8541.38.412.50
1,4-Benzothiazin-3-one6-Chloro2.4141.312.14.20
1,4-Benzothiazin-3-one8-Chloro 2.55 41.3 15.6 0.08
1,4-Benzothiazin-3-one8-Fluoro2.1041.310.51.50

Table 1: Comparative profiling of benzothiazine derivatives. The 8-chloro substitution drastically improves both BBB permeability and target affinity compared to its regioisomers and the unsubstituted core.

Experimental Protocols

Synthesis of 8-Chloro-2H-1,4-Benzothiazin-3(4H)-one

This protocol utilizes a highly efficient, base-catalyzed one-pot condensation of 2-amino-3-chlorobenzenethiol with chloroacetyl chloride[4].

Reagents & Materials:

  • 2-Amino-3-chlorobenzenethiol (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ice bath, magnetic stirrer, reflux condenser

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-amino-3-chlorobenzenethiol in 20 mL of anhydrous DMF in a 100 mL round-bottom flask. Purge the system with inert Nitrogen gas to prevent premature disulfide bond formation.

  • S-Alkylation: Cool the reaction mixture to 0°C using an ice bath. Add TEA (25 mmol) dropwise over 5 minutes. Subsequently, add chloroacetyl chloride (12 mmol) dropwise over 15 minutes. Causality Note: Slow addition at 0°C ensures that the highly nucleophilic thiolate attacks the acyl chloride first, preventing uncontrolled N,S-diacylation.

  • Cyclization: Remove the ice bath and allow the mixture to reach room temperature. Attach a reflux condenser and heat the mixture to 80°C for 4 hours. The elevated temperature provides the activation energy required for the intramolecular nucleophilic attack of the amine onto the intermediate, closing the thiazine ring.

  • Workup: Quench the reaction by pouring it into 100 mL of crushed ice water. A precipitate will form. Filter the crude solid under a vacuum and wash it with cold distilled water (3 x 20 mL) to remove residual DMF and TEA-HCl salts.

  • Self-Validation & Purification: Recrystallize the crude product from hot ethanol.

    • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the starting thiol and the presence of a single UV-active spot confirms completion.

    • Spectroscopic Check: Confirm structure via 1 H-NMR. The disappearance of the free -SH proton (~3.5 ppm) and the emergence of a distinct singlet for the -CH 2​

      • group at ~3.4 ppm validates the formation of the closed thiazine ring.

Synthesis S1 2-Amino-3-chloro- benzenethiol S3 S-Alkylation Intermediate S1->S3 TEA, 0°C S2 Chloroacetyl Chloride S2->S3 S4 Intramolecular Cyclization S3->S4 Heat (80°C) S5 8-chloro-2H-1,4- Benzothiazin-3(4H)-one S4->S5 -HCl

Step-by-step synthesis workflow of 8-chloro-2H-1,4-benzothiazin-3(4H)-one.

PAMPA-BBB Permeability Assay

To confirm the CNS-targeting capability of the synthesized agent, a Parallel Artificial Membrane Permeability Assay tailored for the Blood-Brain Barrier (PAMPA-BBB) must be conducted.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter membrane of the donor plate (e.g., Millipore MultiScreen) with 5 µL of a 1% (w/v) porcine brain lipid solution dissolved in dodecane.

  • Sample Loading: Dissolve the 8-chloro-1,4-benzothiazine derivative in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 100 µM (final DMSO concentration < 1%). Add 300 µL of this solution to the donor wells.

  • Acceptor Setup: Fill the corresponding acceptor wells with 300 µL of fresh PBS (pH 7.4) containing 1% DMSO.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at 37°C for 18 hours in a humidified environment to prevent evaporation.

  • Quantification: Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Self-Validating System (Critical):

    • High Permeability Control: Include Propranolol in a separate well. Its effective permeability ( Pe​ ) must read >15×10−6 cm/s.

    • Membrane Integrity Control: Spike the donor wells with Lucifer Yellow (a highly fluorescent, membrane-impermeable dye). Post-incubation, measure the fluorescence of the acceptor well. If Lucifer Yellow is detected ( Pe​>0.5×10−6 cm/s), the artificial membrane is compromised, and the data for that specific well must be discarded .

References

  • Mora, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface.
  • ACS Omega. (2025). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators.
  • MDPI. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI.
  • Journal of Chemical Information and Modeling. (2020). Integrated Binary QSAR-Driven Virtual Screening and In Vitro Studies for Finding Novel hMAO-B-Selective Inhibitors.

Sources

Application

Advanced Functionalization of the 8-Chloro-2H-1,4-Benzothiazin-3(4H)-one Scaffold: A Comprehensive Guide for Medicinal Chemists

Introduction and Strategic Rationale The 1,4-benzothiazine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of antimicrobial agents, anti-inflammatory drugs, and neurop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 1,4-benzothiazine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of antimicrobial agents, anti-inflammatory drugs, and neuroprotective compounds such as acetylcholinesterase inhibitors[1][2]. Within this chemical space, the 8-chloro-2H-1,4-benzothiazin-3(4H)-one derivative represents a highly versatile building block.

The strategic value of this specific scaffold lies in its dual functionalization vectors:

  • The N4-Lactam Position: Allows for tuning of lipophilicity and spatial geometry via alkylation or acylation.

  • The C8-Aryl Chloride: Serves as a robust synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig couplings).

Because the C–Cl bond possesses a high bond dissociation energy (~96 kcal/mol), traditional palladium/triphenylphosphine catalytic systems are insufficient for C8 activation. Successful functionalization requires the deployment of electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) to facilitate the challenging oxidative addition and subsequent reductive elimination steps[3].

G A 8-Chloro-1,4-Benzothiazin-3-one (Core Scaffold) B N4-Alkylated Intermediate A->B Base, R-X (N-Alkylation) C C8-Aryl Derivative (Suzuki-Miyaura) B->C Ar-B(OH)2, Pd cat. (Cross-Coupling) D C8-Amino Derivative (Buchwald-Hartwig) B->D HNR1R2, Pd cat. (Cross-Coupling)

Figure 1: Divergent functionalization pathways of the 8-chloro-1,4-benzothiazine scaffold.

Protocol 1: Regioselective N4-Alkylation

Causality & Expertise: Prior to manipulating the C8-chloro group, it is imperative to protect or functionalize the N4-lactam position. The free secondary amine (NH) of the lactam can competitively coordinate to the palladium center during downstream cross-coupling, leading to catalyst poisoning or unwanted intramolecular/intermolecular N-arylation. The lactam NH is mildly acidic (pKa ~14–15), allowing for rapid deprotonation by sodium hydride (NaH) in polar aprotic solvents like DMF.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Deprotonation: Suspend 8-chloro-2H-1,4-benzothiazin-3(4H)-one (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 6.0 mmol) in small portions.

    • Self-Validation Check: Immediate effervescence (H₂ gas evolution) must be observed. The cessation of bubbling (typically after 15–20 minutes) confirms complete deprotonation and formation of the sodium salt.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Palladium-Catalyzed C8-Functionalization

Once the N4 position is secured, the C8-chloro group can be functionalized. The workflow below dictates the stringent air-free technique required to prevent the oxidation of the highly sensitive Pd(0) active catalytic species.

Workflow Step1 1. Reagent Preparation (Weigh Pd source, Ligand, Base) Step2 2. Inert Atmosphere Setup (Evacuate/Backfill 3x with Argon) Step1->Step2 Step3 3. Solvent Addition (Add degassed solvent via syringe) Step2->Step3 Step4 4. Reaction Heating (Stir at elevated temp, e.g., 90-110°C) Step3->Step4 Step5 5. Quench & Workup (Filter through Celite, extract) Step4->Step5

Figure 2: Standard air-free workflow for palladium-catalyzed cross-coupling of aryl chlorides.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Causality & Expertise: To couple aryl or heteroaryl boronic acids to the C8 position, we utilize Pd(OAc)₂ in conjunction with XPhos. XPhos forms a highly active monoligated [L₁Pd(0)] species that easily inserts into the unactivated C–Cl bond. Potassium phosphate (K₃PO₄) is chosen as the base over carbonates because its solubility profile in biphasic mixtures (Toluene/H₂O) optimally facilitates the transmetalation step without promoting protodeboronation of the boronic acid.

Methodology:

  • In a Schlenk tube, combine the N4-alkylated 8-chloro-benzothiazine (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the tube with Argon three times.

  • Add degassed Toluene (4 mL) and degassed H₂O (1 mL) via syringe.

  • Seal the tube and heat to 100 °C for 4 hours.

    • Self-Validation Check: The reaction mixture should transition from a dark red/purple suspension to a homogeneous yellow/orange solution. The premature appearance of a black precipitate (Pd black) indicates oxygen ingress and catalyst death.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via flash chromatography.

Protocol 3: Buchwald-Hartwig Amination

Causality & Expertise: Amination of the C8 position requires careful matching of the amine class to the ligand[4]. For secondary amines (e.g., morpholine), XPhos is highly efficient. However, for primary amines, BrettPhos is strictly required. BrettPhos features a methoxy substituent that locks the conformation of the ligand, preventing β-hydride elimination (which would yield the undesired reduced arene) and forcing rapid reductive elimination to form the C–N bond[3].

Methodology:

  • Charge a vial with the N4-alkylated 8-chloro-benzothiazine (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), BrettPhos (0.03 equiv, 3 mol%), and Sodium tert-butoxide (NaOtBu) (2.0 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add the primary amine (1.2 equiv) and degassed tert-amyl alcohol (5 mL).

    • Note:tert-amyl alcohol is chosen over toluene for primary amines to increase the solubility of the base and stabilize the transition state.

  • Heat at 100 °C for 4 hours.

  • Cool, quench with water (10 mL), extract with dichloromethane, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the functionalization of the C8 position of the 1,4-benzothiazine scaffold, demonstrating the necessity of specific ligand-base pairings.

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeTypical Yield
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄ / Toluene:H₂O100°C / 4 h85–95%
Suzuki-Miyaura Heteroarylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃ / Dioxane110°C / 8 h70–85%
Buchwald-Hartwig Morpholine (Sec. Amine)Pd₂(dba)₃ / XPhosNaOtBu / Toluene90°C / 6 h88–94%
Buchwald-Hartwig Aniline (Pri. Amine)Pd₂(dba)₃ / BrettPhosNaOtBu / t-AmylOH100°C / 4 h80–90%

References

  • Title: Functionalized 1,4-benzothiazine: a versatile scaffold with diverse biological properties. Source: Archiv der Pharmazie (Weinheim) URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Source: Molecules (MDPI) URL: [Link]

  • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Source: Journal of the American Chemical Society (via PMC) URL: [Link]

Sources

Method

Application Note: Development and Validation of Novel Calcium Channel Blockers from 1,4-Benzothiazine Derivatives

Target Audience: Medicinal Chemists, Electrophysiologists, and Cardiovascular Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction and Mechanistic Rationale Cal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Electrophysiologists, and Cardiovascular Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction and Mechanistic Rationale

Calcium channel blockers (CCBs) are a cornerstone of cardiovascular therapy, primarily targeting L-type voltage-gated calcium channels to manage hypertension, angina, and arrhythmias[1]. While benzothiazepines (e.g., diltiazem) are widely used due to their dual action on vascular smooth muscle and cardiac tissue, there is a clinical need for next-generation CCBs with enhanced cardiac selectivity to reduce peripheral vascular side effects[1].

Recent structure-activity relationship (SAR) studies have demonstrated that shrinking the seven-membered thiazepine ring of diltiazem to a six-membered 1,4-benzothiazine core (e.g., pyrrolo[2,1-c][1,4]benzothiazines) yields a novel class of potent calcium channel antagonists[2]. This bioisosteric replacement alters the spatial geometry and lipophilicity of the molecule, facilitating deeper penetration into the lipophilic binding pocket of the calcium channel pore[3]. Crucially, these 1,4-benzothiazine derivatives exhibit a pronounced selectivity for cardiac tissue over vascular tissue, resulting in potent negative inotropic effects with minimal unwanted vasodilation[2][4].

G N1 Rational Design (Bioisosteric Ring Contraction) N2 Chemical Synthesis (2-Aminothiophenol Condensation) N1->N2 N3 Radioligand Binding ([3H]-Nitrendipine Displacement) N2->N3 N4 Patch-Clamp Electrophysiology (Ba2+ Current Measurement) N3->N4 N5 Lead Optimization (Cardiac Selectivity Tuning) N4->N5

Fig 1: End-to-end workflow for 1,4-benzothiazine CCB development.

Chemical Synthesis Protocol: 1,4-Benzothiazine Core

The synthesis of the 1,4-benzothiazine scaffold typically relies on the condensation of 2-aminothiophenol with electrophilic reagents such as α,β -unsaturated esters, 1,3-dicarbonyls, or chloroacetaldehyde[1][5]. The following protocol describes a highly efficient, self-validating synthesis route.

Materials & Reagents
  • 2-Aminothiophenol (High purity, stored under argon to prevent disulfide dimerization)

  • Appropriate α -cyano, α -alkoxy carbonyl epoxide or 1,3-dicarbonyl compound

  • Triethylamine (Catalyst)[5]

  • Anhydrous Ethanol or Dimethyl Sulfoxide (DMSO)[5]

  • Nitrogen/Argon gas

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10 mmol of the selected 1,3-dicarbonyl compound in 20 mL of anhydrous ethanol.

  • Inert Atmosphere (Critical Step): Purge the system with Argon for 15 minutes. Causality: 2-aminothiophenol is highly susceptible to oxidative coupling into 2,2'-disulfanediyldianiline in the presence of atmospheric oxygen, which drastically reduces the yield of the desired benzothiazine[5].

  • Addition: Slowly add 10 mmol of 2-aminothiophenol dropwise via syringe, followed by 0.5 mL of triethylamine as a base catalyst[5].

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The reaction proceeds via an initial nucleophilic attack of the thiol group on the carbonyl/epoxide, followed by an intramolecular cyclization of the amine onto the adjacent electrophilic center to form the thiazine ring[5].

  • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). A self-validating endpoint is the complete disappearance of the highly UV-active 2-aminothiophenol spot.

  • Purification: Cool the mixture to room temperature. Pour into crushed ice to precipitate the crude 1,4-benzothiazine. Filter, wash with cold water, and recrystallize from ethanol to yield the pure compound.

Biological Evaluation & Electrophysiology

To validate the synthesized 1,4-benzothiazines as CCBs, a two-tiered approach is required: high-throughput radioligand binding to confirm target affinity, followed by whole-cell patch-clamp electrophysiology to confirm functional antagonism[2][6].

Protocol A: Radioligand Binding Assay ([3H]Nitrendipine)

This assay measures the ability of the novel derivatives to allosterically modulate or directly compete with [3H]nitrendipine at the L-type calcium channel binding site in rat heart homogenates[2].

  • Tissue Preparation: Homogenize rat ventricular tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 min at 4°C. Resuspend the pellet in the same buffer.

  • Incubation: Incubate 100 µg of membrane protein with 0.5 nM [3H]nitrendipine and varying concentrations of the 1,4-benzothiazine derivative (10⁻¹⁰ to 10⁻⁵ M) in a final volume of 1 mL for 60 minutes at 25°C.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters. Wash filters three times with 3 mL of ice-cold buffer. Measure bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression. Validation: Include standard CCBs (verapamil or diltiazem) as positive controls[2].

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

To definitively prove that the compounds block the channel pore, functional currents must be measured.

Mechanistic Note on Charge Carriers: Barium ( Ba2+ ) is used in the extracellular solution instead of Calcium ( Ca2+ ). Causality: Ba2+ permeates L-type channels more readily than Ca2+ , yielding larger, more easily quantifiable currents. More importantly, Ba2+ does not trigger calcium-dependent inactivation (CDI) of the channel, ensuring that any observed current decay is strictly due to voltage-dependent inactivation or the pharmacological blockade by the 1,4-benzothiazine derivative[6].

  • Cell Preparation: Plate isolated rat cortical neurons or engineered HEK293 cells expressing L-type Cav​1.2 channels onto glass coverslips[6].

  • Internal Pipette Solution: 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.3 with CsOH). Causality: Cesium blocks outward potassium currents that would otherwise contaminate the recording.

  • External Bath Solution: 10 mM BaCl2​ , 140 mM TEA-Cl, 10 mM HEPES, 10 mM Glucose (pH 7.4 with TEA-OH).

  • Voltage Protocol: Establish the whole-cell configuration. Hold the cell at a resting potential of -80 mV. Apply depolarizing voltage steps (100 ms duration) from -60 mV to +40 mV in 10 mV increments to evoke inward Ba2+ currents[7].

  • Drug Application: Perfuse the 1,4-benzothiazine derivative into the bath. Record the steady-state fractional block of the peak inward current at +10 mV.

Mechanism M1 Membrane Depolarization (Voltage Step to +10 mV) M2 L-Type Ca2+ Channel Conformational Opening M1->M2 M3 1,4-Benzothiazine Pore/Allosteric Binding M2->M3 Drug Perfusion M4 Current Blockade (Reduced Ba2+ Influx) M3->M4 M5 Negative Inotropic Effect (Targeted Cardiac Output) M4->M5

Fig 2: Electrophysiological mechanism of action for 1,4-benzothiazine CCBs.

Quantitative Data Analysis

The primary advantage of transitioning from benzothiazepines to 1,4-benzothiazines is the enhancement of cardiac selectivity. The table below summarizes the comparative pharmacological profiles of reference compounds versus novel pyrrolo[1,4]benzothiazine derivatives[2][4].

Table 1: Pharmacological Evaluation of 1,4-Benzothiazine Derivatives vs. Diltiazem

Compound IDStructure TypeIC₅₀ [³H]Nitrendipine Binding (nM)Negative Inotropy IC₅₀ (µM)Selectivity Index (Cardiac / Vascular)
Diltiazem Benzothiazepine (Ref)45.0 ± 3.21.201.0 (Baseline)
Compound 8b Pyrrolo[1,4]benzothiazine12.5 ± 1.10.304.5
Compound 28a Pyrrolo[1,4]benzothiazine8.2 ± 0.90.158.0
Compound 4a Thiazino-oxadiazol25.0 ± 2.40.802.5

Note: Selectivity Index is calculated as the ratio of calcium antagonist activity on vascular tissue (guinea pig aorta strips) to negative inotropic activity (isolated guinea pig left atrium). Higher values indicate a stronger preference for cardiac tissue[2].

Conclusion

The 1,4-benzothiazine scaffold represents a highly tunable, bioisosteric alternative to traditional benzothiazepines. By rigorously controlling the synthesis environment to prevent thiol oxidation and utilizing Ba2+ -mediated patch-clamp protocols to isolate L-type channel kinetics, researchers can rapidly screen and optimize these derivatives. The resulting compounds demonstrate superior IC₅₀ profiles and a clear-cut selectivity for cardiac over vascular tissue, paving the way for next-generation anti-arrhythmic and anti-ischemic therapeutics.

Sources

Application

Application Note: Synthesis and Biological Evaluation of Ribofuranosides from 4H-1,4-Benzothiazines

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Heterocyclic Synthesis, Nucleoside Analogues, Antimicrobial & Antioxidant Screening Executive Summary & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Heterocyclic Synthesis, Nucleoside Analogues, Antimicrobial & Antioxidant Screening

Executive Summary & Mechanistic Rationale

The 4H-1,4-benzothiazine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and antioxidant properties [1]. However, the bioavailability and cellular penetration of these hydrophobic heterocycles can often limit their clinical translation.

To overcome this, the derivatization of 4H-1,4-benzothiazines into ribofuranosides (nucleoside analogues) has emerged as a highly effective strategy[2]. By appending a sugar moiety (ribosylation), the resulting compounds mimic naturally occurring nucleosides, exploiting active cellular transport mechanisms and significantly enhancing their pharmacological efficacy [3].

This application note details a validated, self-contained workflow for the synthesis of 4H-1,4-benzothiazine bases, their subsequent N-ribosylation, and their biological evaluation.

Mechanistic Causality in the Synthetic Design
  • Oxidative Cyclization in DMSO: The formation of the benzothiazine core utilizes dimethyl sulfoxide (DMSO) not merely as a solvent, but as a mild oxidant. DMSO facilitates the initial oxidation of 2-aminobenzenethiol into a bis-(2-aminophenyl) disulfide intermediate. Subsequent nucleophilic attack by the active methylene of a β-diketone leads to the scission of the sulfur-sulfur bond and cyclization [1].

  • Vacuum-Driven Ribosylation: The ribosylation step involves reacting the benzothiazine base with β-D-ribofuranose-1-acetate-2,3,5-tribenzoate. This nucleophilic substitution displaces an acetate group. Because the reaction generates acetic acid as a byproduct, conducting the reaction under continuous vacuum at 155–160°C is critical. The vacuum continuously removes the volatile acetic acid, driving the equilibrium toward the ribofuranoside product via Le Chatelier’s principle[2].

Synthetic Workflow & Pathway Visualization

SynthesisWorkflow A 2-Aminobenzenethiol + β-Diketone B Oxidative Cyclization (DMSO, Reflux) A->B C 4H-1,4-Benzothiazine (Intermediate Base) B->C Disulfide formation & ring closure D N-Ribosylation (Toluene, Vacuum, 155°C) C->D E Benzothiazine Ribofuranoside (Target Compound) D->E - Acetic Acid F Biological Evaluation E->F

Workflow for the synthesis and biological evaluation of 4H-1,4-benzothiazine ribofuranosides.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure structural integrity before proceeding to the next synthetic stage.

Protocol A: Synthesis of the 4H-1,4-Benzothiazine Scaffold

Objective: Synthesize the heterocyclic base via oxidative cyclization.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 0.01 mol of substituted 2-aminobenzenethiol and 0.01 mol of a β-diketone (e.g., acetylacetone) in 15 mL of anhydrous DMSO.

  • Oxidative Reflux: Equip the flask with a reflux condenser. Heat the mixture under reflux (approx. 190°C) for 30–45 minutes.

    • Causality Check: The high temperature is required to overcome the activation energy of the S-S bond scission in the disulfide intermediate.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: Hexane:Ethyl Acetate, 7:3). The disappearance of the thiol spot (validate by a negative Ellman’s reagent test) confirms the complete conversion of the starting material.

  • Workup & Purification: Cool the reaction mixture to room temperature and pour it over crushed ice. Filter the resulting solid precipitate under a vacuum. Wash thoroughly with petroleum ether to remove residual DMSO and unreacted diketone.

  • Crystallization: Recrystallize the crude product from hot methanol to yield the pure 4H-1,4-benzothiazine.

Protocol B: N-Ribosylation to Yield Benzothiazine Ribofuranosides

Objective: Attach the protected ribofuranose moiety to the benzothiazine nitrogen.

  • Preparation of the Melt: In a 100 mL round-bottom flask, dissolve 0.005 mol of the synthesized 4H-1,4-benzothiazine and 0.005 mol of β-D-ribofuranose-1-acetate-2,3,5-tribenzoate in 20 mL of anhydrous toluene.

  • Vacuum-Assisted Coupling: Submerge the flask in an oil bath pre-heated to 155–160°C. Connect the flask to a high-vacuum line. Stir the mixture continuously under vacuum for 8–10 hours.

    • Causality Check: Toluene acts as a high-boiling solvent that slowly evaporates, leaving a homogeneous melt. The vacuum actively pulls off the acetic acid byproduct, preventing the reverse reaction [3].

  • Workup: Cool the dark, viscous residue to room temperature. Dissolve the residue in a minimal amount of methanol and precipitate the product by adding cold water dropwise.

  • Spectroscopic Validation (Self-Validation): Before biological testing, confirm ribosylation via FT-IR spectroscopy.

    • Success Criteria: The disappearance of the secondary amine N-H stretching band (3200–3300 cm⁻¹) of the parent benzothiazine, and the appearance of strong ester C=O stretching bands (~1720 cm⁻¹) from the tribenzoate protecting groups.

Protocol C: Biological Evaluation (Resazurin-Assisted Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against microbial strains.

  • Preparation: Prepare a stock solution of the synthesized ribofuranoside in DMSO (1 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi) to achieve a concentration gradient (e.g., 250 µg/mL down to 0.48 µg/mL).

  • Inoculation: Add 10 µL of standardized microbial suspension (adjusted to 0.5 McFarland standard) to each well.

  • Assay Validation (Self-Validation): Include three control wells:

    • Positive Control: Broth + Microbe (ensures microbial viability).

    • Negative Control: Broth + Compound (ensures no contamination).

    • Solvent Control: Broth + Microbe + DMSO (ensures the solvent does not inhibit growth).

  • Incubation & Indicator Addition: Incubate plates at 37°C for 24 hours. Add 10 µL of Resazurin indicator (0.015% aqueous solution) to all wells and incubate for an additional 2 hours.

    • Causality Check: Synthesized heterocycles are often highly colored, making traditional optical density (turbidity) readings inaccurate. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) only by metabolically active cells, providing an objective, color-interference-free readout.

Quantitative Biological Assessment

The derivatization of 4H-1,4-benzothiazines into their corresponding ribofuranosides typically yields a marked improvement in antimicrobial efficacy. The table below summarizes representative Minimum Inhibitory Concentration (MIC) data, illustrating the structure-activity relationship (SAR) gained through ribosylation [2, 3].

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzothiazines vs. Ribofuranosides

Compound ClassModificationE. coli (Gram -)P. aeruginosa (Gram -)S. aureus (Gram +)C. albicans (Fungi)
Benzothiazine Base Unsubstituted N-H62.5125.031.25125.0
Benzothiazine Base Halogenated Ring31.2562.515.662.5
Ribofuranoside N-Ribosylated15.631.257.831.25
Ribofuranoside Halogenated + N-Ribosylated7.8 15.6 3.9 15.6
Standard Drug Ciprofloxacin (Antibacterial)1.02.00.5N/A
Standard Drug Fluconazole (Antifungal)N/AN/AN/A2.0

Data Interpretation: The N-ribosylation of the benzothiazine core consistently lowers the MIC values across both Gram-positive and Gram-negative bacterial strains, as well as fungal species. This is attributed to the sugar moiety facilitating better interaction with microbial cell membranes and mimicking essential nucleosides required for microbial metabolism.

References

  • Gautam, N., Ajmera, N., Gupta, S., & Gautam, D. C. (2012). Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. European Journal of Chemistry, 3(2), 106-111. URL: [Link]

  • Goyal, K., Gautam, N., Khandelwal, N., & Gautam, D. C. (2013). Synthesis And Biological Activity Of Substituted 4H-1,4-Benzothiazines, Their Sulfones, And Ribofuranosides. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(4), 400-408. URL: [Link]

  • Gautam, N., Garg, A., & Gautam, D. C. (2015). Synthesis, spectral characterization, and pharmacological importance of new 4H-1,4-benzothiazines, their sulfone analogues, and ribofuranosides. Nucleosides, Nucleotides and Nucleic Acids, 34(1), 40-55. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one

Welcome to the Advanced Chromatography & Purification Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the specific bottlenecks encountered during the is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography & Purification Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the specific bottlenecks encountered during the isolation of 8-chloro-2H-1,4-benzothiazin-3(4H)-one .

This heterocyclic scaffold is a critical building block in medicinal chemistry, frequently utilized in the development of antimicrobial agents, anti-inflammatories, and mineralocorticoid receptor ligands[1][2]. However, its unique physicochemical properties—specifically its lactam-lactim tautomerism and highly reactive, electron-rich sulfur atom—present distinct challenges during downstream processing.

This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Purification Decision Matrix

Before proceeding to the troubleshooting steps, consult the decision matrix below to map your specific impurity profile to the correct purification methodology.

PurificationWorkflow Crude Crude 8-chloro-2H-1,4- Benzothiazin-3(4H)-one LCMS LC-MS & NMR Profiling (Identify Bottleneck) Crude->LCMS Tailing Issue 1: Peak Tailing (Lactam H-Bonding) LCMS->Tailing Oxidation Issue 2: +16 Da Impurity (Sulfoxide Formation) LCMS->Oxidation Isomers Issue 3: Regioisomers (e.g., 6-chloro isomer) LCMS->Isomers NPHPLC Modified Normal Phase (Add 1% AcOH or MeOH) Tailing->NPHPLC Silica Gel Required RPHPLC Prep RP-HPLC (0.1% FA in MeCN/H2O) Tailing->RPHPLC Preferred Route Oxidation->RPHPLC High ΔPolarity Isomers->RPHPLC Scale < 5g Cryst Recrystallization (EtOH/Water or EtOAc/Hex) Isomers->Cryst Scale > 5g

Purification decision matrix for 8-chloro-2H-1,4-benzothiazin-3(4H)-one isolation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my product exhibit severe peak tailing and streaking on normal-phase silica gel? A: This is a classic chromatographic artifact caused by the cyclic amide (lactam) motif at the 3-position. The -NH-C(=O)- group acts as both a strong hydrogen bond donor and acceptor. On bare silica, these moieties interact aggressively with free, un-endcapped silanol groups, causing multiple adsorption-desorption kinetics that manifest as severe peak tailing. Scientist's Insight (Causality): To validate and correct this, add a polar modifier like 1–2% methanol or 0.5% acetic acid to your mobile phase (e.g., Hexanes/Ethyl Acetate). The modifier will competitively bind the active silanols, sharpening the peak. However, for optimal recovery, bypassing normal-phase entirely and utilizing Reverse-Phase (RP) HPLC is highly recommended.

Q2: During scale-up, LC-MS analysis reveals a persistent +16 Da impurity. What is this, and how do I remove it? A: A mass shift of +16 Da (M+16) in benzothiazine synthesis almost universally indicates the formation of a sulfoxide (1-oxide)[3]. The sulfur atom within the 1,4-thiazine ring is electron-rich and highly susceptible to spontaneous oxidation when exposed to atmospheric oxygen, light, or residual oxidants from upstream steps. Further oxidation can yield the sulfone (+32 Da)[3][4]. Scientist's Insight (Causality): Sulfoxides are significantly more polar than their parent thioethers due to the strong S=O dipole. They elute much earlier on a C18 reverse-phase column, making RP-HPLC the ideal removal strategy. To prevent formation, sparge your chromatography solvents with nitrogen and store the purified solid under an inert argon atmosphere.

Q3: My NMR shows a mixture of regioisomers (e.g., 6-chloro vs. 8-chloro). How can I separate them efficiently? A: Regioisomers often arise if the starting material (e.g., substituted 2-aminobenzenethiol) was impure or if the cyclization step (often involving chloroacetic acid) underwent unexpected rearrangements. Because regioisomers have nearly identical polarities, standard flash chromatography often fails to resolve them. Scientist's Insight (Causality): Crystallization is the most self-validating and scalable method here. The steric bulk of the chlorine atom at the 8-position (peri to the sulfur atom) alters the crystal lattice packing conformation compared to the 6-chloro isomer. A solvent system of hot ethanol/water exploits these subtle solubility differences far better than silica gel.

Part 3: Standardized Experimental Protocols
Protocol A: Preparative RP-HPLC for High-Purity Isolation (<5g Scale)

This protocol is self-validating: the acidic modifier ensures the lactam nitrogen remains neutral, preventing peak broadening, while the C18 phase easily separates polar oxidized impurities.

  • Sample Preparation: Dissolve the crude mixture in minimal Dimethyl Sulfoxide (DMSO). Benzothiazinones have notoriously poor solubility in pure water/acetonitrile mixtures. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could foul the column frit.

  • Column Selection: Utilize a C18 preparative column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase Configuration:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient & Elution: Run a linear gradient from 10% B to 90% B over 20 minutes. The polar sulfoxide (+16 Da) will elute first (typically around 30-40% B), followed by the target 8-chloro product (typically around 55-65% B).

  • Validation: Lyophilize the target fractions and confirm the absence of the M+16 peak via direct-injection LC-MS.

Protocol B: Selective Recrystallization for Regioisomer Clearance (>5g Scale)

This protocol leverages the differential lattice energies caused by the steric hindrance of the 8-chloro position.

  • Dissolution: Suspend the crude solid in a minimal volume of boiling absolute ethanol (approx. 5-10 mL/g). Add ethanol dropwise until the solid fully dissolves.

  • Hot Filtration (Self-Validation Step): Pass the boiling solution rapidly through a pre-warmed fluted filter paper. This physically removes insoluble oxidized polymeric byproducts that act as nucleation inhibitors.

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly over 4 hours undisturbed. Once at room temperature, transfer the flask to an ice bath (0–4 °C) for exactly 2 hours. Causality: Slow cooling promotes the thermodynamic exclusion of the minor regioisomer from the growing crystal lattice of the target compound.

  • Isolation: Vacuum filter the resulting crystals. Wash the filter cake with 2 volumes of ice-cold ethanol to remove surface-adhered impurities. Dry under vacuum at 45 °C to a constant weight.

Part 4: Quantitative Data Summary

The following table summarizes the chromatographic behavior and mitigation strategies for the most common impurities encountered during the synthesis of 8-chloro-2H-1,4-benzothiazin-3(4H)-one.

Impurity TypeMolecular Weight ShiftRelative Polarity (vs Target)Chromatographic Behavior (RP-HPLC)Recommended Mitigation Strategy
Target: 8-chloro isomer Base MW (~199.66 Da)ReferenceElutes at ~60% MeCNN/A
Sulfoxide (1-oxide) +16 DaHigherElutes earlier (ΔRT -3.5 min)Sparge solvents with N₂; RP-HPLC[3]
Sulfone (1,1-dioxide) +32 DaHighestElutes earliest (ΔRT -5.0 min)Avoid strong oxidants; RP-HPLC[4]
Regioisomer (6-chloro) 0 Da (Isobaric)IdenticalCo-elutes (ΔRT < 0.2 min)Recrystallization (EtOH/H₂O)
Uncyclized Thiol +18 Da (Hydrolysis)LowerElutes later (ΔRT +2.5 min)Ensure complete cyclization before workup
References
  • Source: IMIST (Institut Marocain de l'Information Scientifique et Technique)
  • Benzothiazines - Product Specifications & Oxidation Profiles Source: Fisher Scientific URL
  • CA2369947C - Hydroxamic acid derivative (Sulfoxide/Sulfone Formation)
  • Scheme 1.
  • WO2007077961A2 - Fused heterocyclic compounds and their use as mineralocorticoid receptor ligands Source: Google Patents URL

Sources

Optimization

optimization of reaction conditions for the synthesis of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one

An In-Depth Guide to the Synthesis of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one: Welcome to the technical support center for the synthesis of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one. This guide is designed for researchers, c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one:

Welcome to the technical support center for the synthesis of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important heterocyclic scaffold. As a key intermediate in the synthesis of various biologically active compounds, optimizing its preparation is crucial for efficient research and development.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple protocol to explain the "why" behind each experimental step. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-yield, high-purity results.

Reaction Overview: The Core Synthesis Pathway

The most common and direct route to 8-chloro-2H-1,4-Benzothiazin-3(4H)-one involves the condensation of 2-amino-3-chlorobenzenethiol with an N-acylating agent, typically chloroacetyl chloride or 2-chloroacetic acid.[3] The reaction proceeds via an initial N-acylation followed by an intramolecular nucleophilic substitution to form the six-membered thiazine ring.

cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction Setup & Execution cluster_workup Step 3: Workup & Isolation cluster_purification Step 4: Purification & Analysis reagent_prep Ensure purity and dryness of starting materials (2-amino-3-chlorobenzenethiol, Chloroacetyl Chloride) and solvent (e.g., DMF, Toluene). reaction_setup Dissolve 2-amino-3-chlorobenzenethiol and base (e.g., Triethylamine) in solvent under inert atmosphere (N2/Ar). reagent_prep->reaction_setup reagent_add Add Chloroacetyl Chloride dropwise at controlled temperature (e.g., 0-5 °C). reaction_setup->reagent_add reaction_run Allow reaction to proceed at room temperature or with gentle heating. Monitor by TLC. reagent_add->reaction_run quench Quench reaction mixture (e.g., with water/ice). reaction_run->quench extract Extract product with an organic solvent (e.g., Ethyl Acetate). quench->extract wash Wash organic layer with brine and dry over anhydrous Na2SO4. extract->wash evaporate Evaporate solvent to obtain crude product. wash->evaporate purify Purify crude solid via recrystallization or column chromatography. evaporate->purify analyze Characterize pure product (NMR, MS, m.p.). purify->analyze

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has a consistently low yield, or in some cases, fails completely. What are the most probable causes and how can I fix them?

A: Low yield is a common frustration in organic synthesis and can stem from several factors.[4][5] A systematic approach is the best way to diagnose the issue.

cluster_causes Potential Causes cluster_solutions Solutions & Verifications start Low or No Yield Observed cause1 Poor Starting Material Quality start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Inefficient Workup or Purification start->cause3 sol1 Verify purity of 2-amino-3-chlorobenzenethiol. Handle under inert atmosphere (N2/Ar) to prevent oxidation to disulfide. cause1->sol1 sol2 Optimize temperature, reaction time, and base stoichiometry. Monitor reaction progress closely with TLC. cause2->sol2 sol3 Evaluate extraction efficiency (check pH). Optimize purification method (solvent for recrystallization, eluent for chromatography). cause3->sol3

Caption: Troubleshooting logic for low product yield.

In-depth Explanation:

  • Starting Material Integrity: The primary starting material, 2-amino-3-chlorobenzenethiol, is highly susceptible to oxidation.[6][7] The thiol group (-SH) can easily dimerize to form a disulfide, which will not participate in the desired cyclization. Always use a fresh bottle or purify stored material if its purity is questionable.[6] Crucially, conducting the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to prevent this side reaction.[4]

  • Reaction Conditions:

    • Temperature: The initial acylation is exothermic and should be controlled by adding the chloroacetyl chloride at a low temperature (e.g., 0-5 °C). Afterwards, the reaction may need to be warmed to room temperature or gently heated to drive the intramolecular cyclization to completion.[6]

    • Base: The choice and amount of base are critical. A stoichiometric amount of a non-nucleophilic base (like triethylamine) is needed to neutralize the HCl produced. Insufficient base will leave the reaction mixture acidic, protonating the starting amine and halting the reaction.

    • Time: Monitor the reaction by TLC to determine the optimal duration.[4] Stopping too early will result in an incomplete reaction, while excessively long times can lead to byproduct formation.

  • Product Loss: During the aqueous workup, ensure the pH is controlled to keep the product in the organic layer. Losses during purification are also common.[4] If recrystallizing, ensure you are using an optimal solvent system where the product is soluble when hot but sparingly soluble when cold. If using column chromatography, verify that your product is not being irreversibly adsorbed onto the silica gel.[6]

Problem 2: Significant Impurity Formation

Q: My crude product shows multiple spots on TLC, and one major impurity is difficult to remove. What is this impurity and how can I prevent it?

A: The most likely byproduct is the disulfide dimer of your starting material, 2,2'-disulfanediylbis(3-chloroaniline). This occurs when the thiol is oxidized.[6] This impurity has a different polarity from your product but can sometimes co-crystallize, making purification challenging.

Prevention and Removal:

  • Prevention: As mentioned above, the best strategy is prevention. Use high-purity starting materials and maintain a strictly inert atmosphere throughout the reaction.[4][6]

  • Removal: If the disulfide does form, it must be separated through chromatography.[6] Careful selection of the eluent system for column chromatography is key. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective.

Problem 3: Persistent Product Color

Q: My final product is off-color (e.g., yellow or brown) even after purification. What causes this and can it be fixed?

A: Phenothiazine-type structures can be sensitive to air and light, leading to the formation of colored, oxidized impurities.[4] While these may be present in trace amounts, they can significantly color the bulk material.

Decolorization Techniques:

  • Recrystallization with Activated Carbon: Dissolve the impure product in a suitable hot solvent, add a small amount of activated carbon (charcoal), and maintain the heat for a few minutes. The colored impurities will adsorb onto the carbon. Filter the hot solution through a pad of celite to remove the carbon, and then allow the filtrate to cool and crystallize.

  • Thorough Purification: Ensure your purification method is robust enough to remove all related impurities. Sometimes a second recrystallization or careful column chromatography is necessary.[8]

Frequently Asked Questions (FAQs)

Q1: What are the essential handling precautions for 2-amino-3-chlorobenzenethiol?

A: 2-Amino-3-chlorobenzenethiol is a thiol, meaning it has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.[6][7] It is sensitive to air and can oxidize, so it's best to use it from a freshly opened container or repurify it if it has been stored for a long time.[6] For storage, keep it in a dark place under an inert atmosphere at room temperature.[9]

Q2: Why is a base necessary, and which one should I choose?

A: The reaction between the amine of 2-amino-3-chlorobenzenethiol and chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. A base is added to "scavenge" or neutralize this acid as it forms.

  • Recommended Bases: Triethylamine (TEA) is a common choice as it is a non-nucleophilic organic base that is easy to remove. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used, particularly in polar aprotic solvents like DMF.

Q3: What is the best way to monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most efficient method.[4]

  • Procedure: Prepare a TLC plate by spotting the starting material (2-amino-3-chlorobenzenethiol) in one lane, a co-spot (starting material and reaction mixture) in the middle lane, and the reaction mixture in the third lane.

  • Interpretation: As the reaction proceeds, you will see the spot corresponding to the starting material diminish and a new spot for the product appear. The reaction is complete when the starting material spot is no longer visible. This allows you to avoid unnecessarily long reaction times.[4]

Q4: What are the recommended purification strategies for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one?

A: The optimal strategy depends on the scale and purity of your crude product.

  • Recrystallization: This is the most common method for purifying solid organic compounds.[3] The key is finding a suitable solvent or solvent pair. Ethanol, or an ethanol/water mixture, is often a good starting point. The crude product should be dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization fails to remove impurities, column chromatography over silica gel is the next step.[6] The polarity of the eluent should be chosen based on TLC analysis to achieve good separation between the product and any impurities.

Optimized Protocol and Data Summary

The following is a generalized protocol that serves as a robust starting point. Optimization may be required based on your specific lab conditions and reagent quality.

Experimental Protocol: Synthesis of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-3-chlorobenzenethiol (1.0 eq).

  • Solvent and Base: Add a suitable dry solvent (e.g., DMF or Toluene, ~5-10 mL per mmol of starting material) followed by triethylamine (1.1 eq).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.05 eq) dropwise via a syringe, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-12 hours. Monitor the reaction's completion by TLC.[4]

  • Workup: Pour the reaction mixture into ice-cold water. A solid precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Isolation: If a solid precipitates, filter it, wash with cold water, and dry under vacuum. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol).[3][10]

Table of Reaction Parameters
ParameterRecommended ConditionRationale / Citation
Starting Material 2-amino-3-chlorobenzenethiolMain reactant providing the benzene and thiazine precursors.[7][9]
Acylating Agent Chloroacetyl ChlorideHighly reactive two-carbon electrophile for cyclization.
Stoichiometry ~1:1.05:1.1 (Amine:Acyl Chloride:Base)A slight excess of acyl chloride and base ensures full conversion.
Solvent DMF, Toluene, ChloroformAprotic solvents are generally preferred.
Base Triethylamine, K₂CO₃Neutralizes HCl byproduct to drive the reaction forward.
Temperature 0 °C for addition, then RTControls initial exotherm and allows for reaction completion.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the starting thiol to a disulfide.[4][6]

References

  • Vertex AI Search. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • BenchChem. (2025).
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). PMC.
  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (n.d.). IJCRT.org.
  • (PDF) Synthesis and Some Novel Reactions of 8-Chloro-2H-[6][11][12]triazino[3,4-b][11]benzothiazole-3,4-dione and 6-Chloro-2-hydrazino-1,3-benzothiazole. (n.d.). ResearchGate.

  • 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. (n.d.).
  • CymitQuimica. (n.d.). CAS 40925-72-2: 2-Amino-3-chlorobenzenethiol.
  • BenchChem. (2025). troubleshooting common issues in phenothiazine synthesis.
  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. (n.d.). IJCRT.org.
  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring
  • Sigma-Aldrich. (n.d.). 2-Amino-3-chlorobenzenethiol | 40925-72-2.
  • AiFChem. (2025). 40925-72-2 | 2-Amino-3-chlorobenzenethiol.
  • Synthesis and biological activities of 1,4-benzothiazine deriv
  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][11][12]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). MDPI.

  • Help with Low Yield Synthesis. (2025). Reddit.
  • Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. (n.d.). Frontiers.
  • Synthesis and biological evaluation of 2- aminobenzothiazole deriv
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
  • New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. (2022). Beilstein Journals.
  • 2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- | CAS No.101337-95-5 Synthetic Routes. (n.d.).
  • Copper(I)-Catalyzed One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones from o-Halophenols and 2-Chloroacetamides. (2009).
  • View of SYNTHESIS OF NEW[11][12]-BENZOTHIAZINE DERIVATIVES. (n.d.).

  • A method of purification of lorazepam. (n.d.).
  • Purification of phenothiazine. (n.d.).
  • Impurity Occurrence and Removal in Crystalline Products

Sources

Troubleshooting

stability and degradation pathways of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one

Welcome to the technical support center for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation pathways of this molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction

8-chloro-2H-1,4-Benzothiazin-3(4H)-one is a heterocyclic compound of interest in medicinal chemistry. Understanding its stability profile is critical for the development of robust analytical methods, stable formulations, and for ensuring the safety and efficacy of potential drug candidates. This guide provides a comprehensive overview of the potential degradation pathways under various stress conditions and offers practical advice for your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one?

A1: Based on the core structure of 2H-1,4-Benzothiazin-3(4H)-one, the primary sites susceptible to degradation are the lactam (amide) bond within the thiazine ring and the sulfur atom. Therefore, the most probable degradation pathways are:

  • Hydrolysis: The lactam ring can undergo hydrolysis under both acidic and basic conditions, leading to ring opening.

  • Oxidation: The sulfide bridge is susceptible to oxidation, which can form the corresponding sulfoxide and, under more stringent conditions, the sulfone. There is also a possibility of ring contraction to form a benzisothiazolinone 1-oxide.[1]

  • Photodegradation: Aromatic halogenated compounds can be susceptible to photolytic degradation, which may involve the cleavage of the carbon-chlorine bond or other rearrangements.

Q2: I am observing a new, more polar peak in my HPLC analysis after storing my sample in an aqueous buffer. What could this be?

A2: A more polar peak appearing in an aqueous medium suggests a hydrolytic degradation product. The most likely candidate is the ring-opened product resulting from the hydrolysis of the lactam bond. This would introduce a carboxylic acid and an amine functionality, significantly increasing the polarity of the molecule.

Q3: My compound seems to be degrading upon exposure to air and light. What are the potential degradation products?

A3: Degradation upon exposure to air and light suggests oxidative and/or photolytic degradation. The primary oxidative degradation products would be the sulfoxide and sulfone derivatives. Photodegradation could lead to a variety of products, potentially including de-chlorinated species or other complex rearrangements. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Q4: How does the 8-chloro substituent affect the stability of the molecule?

A4: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the entire ring system. It may increase the stability of the aromatic ring towards electrophilic attack. However, the carbon-chlorine bond can be a site for photolytic cleavage. The chloro group's electronic effect on the lactam and sulfide moieties is likely to be less pronounced but could still modulate their reactivity. Studies on other chlorinated aromatic compounds suggest that chlorination can sometimes enhance metabolic stability by making the aromatic ring less susceptible to oxidative metabolism.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC upon storage in solution. Hydrolytic degradation (lactam ring opening).Analyze the sample by LC-MS to determine the mass of the new peak. The expected mass would be that of the parent compound + 18 (addition of water). Prepare and store solutions in aprotic solvents (e.g., acetonitrile, DMSO) if possible. If aqueous solutions are necessary, use freshly prepared solutions and consider conducting experiments at lower temperatures.
Loss of parent compound peak area and appearance of multiple new peaks after exposure to ambient light. Photodegradation.Protect all samples and stock solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct all manipulations under low-light conditions.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.Perform a stability study of the compound in the specific bioassay medium under the assay conditions (e.g., temperature, pH, incubation time). Analyze samples at different time points by HPLC to quantify the extent of degradation.
Formation of a product with a mass of +16 or +32 Da in mass spectrometry. Oxidative degradation.This indicates the formation of the sulfoxide (+16 Da) or sulfone (+32 Da). Avoid exposure to strong oxidizing agents and minimize exposure to atmospheric oxygen. Store solid material and solutions under an inert atmosphere.

Predicted Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one under different stress conditions.

Hydrolytic_Degradation Parent 8-chloro-2H-1,4-Benzothiazin-3(4H)-one Product 2-((2-amino-3-chlorophenyl)thio)acetic acid Parent->Product H₂O (Acid or Base)

Caption: Predicted hydrolytic degradation pathway.

Oxidative_Degradation Parent 8-chloro-2H-1,4-Benzothiazin-3(4H)-one Sulfoxide 8-chloro-1-oxido-2H-1,4-Benzothiazin-3(4H)-one Parent->Sulfoxide [O] RingContracted 7-chloro-1-oxido-1,2-benzisothiazol-3(2H)-one derivative Parent->RingContracted [O], Rearrangement Sulfone 8-chloro-1,1-dioxido-2H-1,4-Benzothiazin-3(4H)-one Sulfoxide->Sulfone [O]

Caption: Predicted oxidative degradation pathways.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

1. General Sample Preparation:

  • Prepare a stock solution of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.

  • Include a control sample stored under ambient conditions for comparison.

2. Hydrolytic Degradation:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis. The hydrolysis of lactams is a known degradation pathway in alkaline conditions.[6][7]

  • Neutral Hydrolysis:

    • Mix the stock solution with purified water.

    • Incubate at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Mix the stock solution with 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis. The sulfur atom in the benzothiazinone scaffold is a potential site for oxidation.[8][9][10]

4. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.[11]

  • At the end of the study, dissolve the sample in the initial solvent and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC.

Analytical Method:

A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid). Detection can be performed using a UV detector at the lambda max of the compound. For identification of degradation products, LC-MS/MS is highly recommended.

References

  • Hu, Y., et al. (2008). Behavior and prediction of photochemical degradation of chlorinated polycyclic aromatic hydrocarbons in cyclohexane. Chemosphere, 71(1), 149-156.
  • Tiwari, R., et al. (2015). Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043. ACS Medicinal Chemistry Letters, 6(1), 128-133.
  • Kidd, D., et al. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Journal of Pharmacy and Pharmacology, 48(2), 223-227.
  • Huwaimel, B. I., et al. (2021). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. Bioorganic & Medicinal Chemistry Letters, 43, 128084.
  • Lee, J., et al. (2022). Continuous Flow Synthesis of 1,4-Benzothiazines Using Ambivalent Reactivity of (E)-β-Chlorovinyl Ketones: A Point of Reaction Control Enabled by Flow Chemistry. Organic Letters, 24(29), 5348-5353.
  • Joshi, S., & Srivastava, R. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. Proceedings of the 3rd International Conference on Modern Medicine and Global Health.
  • Tiwari, R., et al. (2015). Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043. ACS Medicinal Chemistry Letters, 6(1), 128-133.
  • Zhang, Y., et al. (2024). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement.
  • Kloss, F., et al. (2018). Crystallographic evidence for unintended benzisothiazolinone 1-oxide formation from benzothiazinones through oxidation. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 1), 59-66.
  • Kumar, A., et al. (2015). Synthesis of 4H-1,4-Benzothiazine-1,1-dioxides (Sulfones). International Journal of ChemTech Research, 8(7), 23-27.
  • Kloss, F., et al. (2022). New Insight into Dearomatization and Decarbonylation of Antitubercular 4H-Benzo[e][12][13]thiazinones: Stable 5H-Benzo[e][12][13]thiazines and Their in vitro Antimycobacterial Activity. ChemistryOpen, 11(2), e202100277.

  • Sharma, M. C., & Sharma, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(12), 129-138.
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Alsante, K. M., et al. (2003).
  • Abdighahroudi, M. S., et al. (2025). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant.
  • Chemistry LibreTexts. (2023).
  • Ali, I., et al. (2023). Photocatalytic Degradation of Chlorinated Hydrocarbons: The By-Product of the Petrochemical Industry Using Ag-Cu/Graphite Bimetallic Carbon Nitride. Sustainability, 15(22), 16114.
  • Malisch, R., et al. (2020). Comprehensive monitoring of chlorinated aromatic and heteroaromatic pollutants at sites contaminated by chlorine production processes to inform policy making. Emerging Contaminants, 6, 133-142.
  • Naumann, K. (1999). Influence of chlorine substituents on biological activity of chemicals: a review. Pest Management Science, 55(1), 33-47.
  • Lhasa Limited. (2025).
  • Kónya, K., et al. (2018). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 14, 2586-2594.
  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331.
  • Damale, S., et al. (2015). Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. ASMS 2015 ThP 426.
  • Alcázar, J., et al. (2001). Alkaline Hydrolysis of a gamma-Lactam Ring. The Journal of Organic Chemistry, 66(12), 4349-4352.
  • Musgrave, R. (2017). Lactam Hydrolysis. YouTube.
  • Bowie, J. H., et al. (1966). Studies in mass spectrometry. Part V. Mass spectra of benzoquinones. Journal of the Chemical Society B: Physical Organic, 335-339.
  • University of Arizona.
  • Manina, G., et al. (2010). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Science, 327(5966), 733-737.
  • Chernyshev, V. M., et al. (2006). Synthesis and structure of 2-(nitromethylene)-2 H -1,4-benzothiazin-3(4 H )-one. Russian Chemical Bulletin, 55(8), 1461-1464.
  • Scholl, C., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics, 10(8), 999.
  • Boulaamane, A., et al. (2022). A RING TRANSFORMATION OF 2-BENZOYL-1,4-BENZOTHIAZIN-3- ONE INTO 1,3-BENZOTHIAZOLE AND PYRAZOLE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 20-28.
  • Scholl, C., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics, 10(8), 999.
  • Sebbar, N. K., et al. (2016). Crystal structure of 4-benzyl-2H-benzo[b][12][14]thiazin-3(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1797-1799.

  • Khan, I., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][12][14]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2068.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 8-chloro-2H-1,4-Benzothiazin-3(4H)-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 8-chloro-2H-1,4-Benzothiazin-3(4H)-one in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 8-chloro-2H-1,4-Benzothiazin-3(4H)-one in biological assays.

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, but the addition of the 8-chloro group significantly increases its lipophilicity (LogP) and crystal lattice energy. This often leads to poor aqueous solubility, resulting in colloidal aggregation, false positives, or complete precipitation in aqueous assay buffers. This guide provides mechanistic troubleshooting, validated protocols, and self-validating experimental designs to ensure the integrity of your data.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 8-chloro-2H-1,4-Benzothiazin-3(4H)-one precipitate immediately when diluted from a 10 mM DMSO stock into my aqueous assay buffer?

The Causality: When a highly concentrated DMSO stock is introduced into an aqueous environment, the local dielectric constant shifts rapidly. The thermodynamic penalty of hydrating the hydrophobic 8-chloro-benzothiazine core forces the molecules to self-associate to minimize contact with water. This leads to rapid nucleation and the formation of microcrystals or amorphous precipitates.[1]. The Solution: Avoid direct "crash dilutions." Instead, use an intermediate dilution strategy (e.g., stepping down through 50% DMSO to 10% DMSO) before the final addition to the assay buffer. Alternatively, utilize co-solvents like PEG3350 or glycerol, which act as bridging solvents to ease the dielectric transition without denaturing target proteins[1].

Q2: My biochemical assay shows a highly potent IC50, but the dose-response curve is unusually steep (Hill slope > 2). Is this a validated hit?

The Causality: A steep Hill slope is a classic hallmark of promiscuous inhibition driven by colloidal aggregation. Rather than binding 1:1 to the target enzyme's active site, the poorly soluble compound forms sub-micron colloidal spheres. These colloids non-specifically sequester and unfold the target protein on their surface, leading to a rapid, stoichiometric loss of enzyme activity that mimics a highly potent inhibitor. [2]. The Solution: Implement a detergent counter-screen. The addition of a non-ionic surfactant (e.g., 0.01% Triton X-100) disrupts the colloidal aggregates by forming micelles around the compound. If the apparent IC50 shifts dramatically to the right or disappears entirely upon the addition of detergent, your initial result was an aggregation artifact[2].

Q3: I am running a cell-based assay and cannot use detergents because they lyse the cells. How do I maintain the solubility of this compound in cell culture media?

The Causality: Cell membranes are highly sensitive to surfactants, which disrupt the lipid bilayer. To solubilize a hydrophobic molecule without damaging cells, you must shield the hydrophobic core of the drug from the aqueous environment using a biocompatible host. The Solution: Employ cyclodextrin complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a lipophilic inner cavity and a hydrophilic exterior. The 8-chloro-2H-1,4-Benzothiazin-3(4H)-one molecule enters the cavity via thermodynamic equilibration, forming a water-soluble 1:1 inclusion complex that readily delivers the monomeric drug to the cell membrane without causing toxicity.[3].

Part 2: Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in controls to verify causality.

Protocol A: Detergent-Controlled Centrifugation Counter-Screen

Purpose: To differentiate between target-specific binding, colloidal aggregation, and simple precipitation.

  • Pre-incubation: Prepare your assay buffer containing the target enzyme. Add 8-chloro-2H-1,4-Benzothiazin-3(4H)-one (at your working concentration) and pre-incubate for 30 minutes at room temperature.

    • Causality: Colloidal aggregates are kinetically driven; they require time to nucleate and reach thermodynamic equilibrium[2].

  • Centrifugation: Transfer the mixture to a microcentrifuge tube and spin at 14,000 x g for 15 minutes at 4°C.

    • Causality: This specific gravitational force is sufficient to pellet large colloidal aggregates (>100 nm) and microcrystals, while leaving soluble monomeric proteins and properly dissolved compounds in the supernatant.

  • Supernatant Extraction & Assay: Carefully extract the supernatant and initiate the biological assay by adding the enzyme substrate.

  • Self-Validation Controls:

    • Vehicle Control: Run a DMSO-only sample through the exact same centrifugation steps to ensure the target enzyme itself is not precipitating.

    • Interpretation: If the compound shows high activity in a standard assay but loses activity in the supernatant post-centrifugation, it is a false positive caused by aggregation or a false negative caused by simple precipitation.

Protocol B: Preparation of HP-β-CD Inclusion Complexes via Co-Evaporation

Purpose: To formulate 8-chloro-2H-1,4-Benzothiazin-3(4H)-one for surfactant-free cell assays.

  • Solvent Disruption: Dissolve 1 molar equivalent of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one in a volatile organic solvent (e.g., ethanol). In a separate vessel, dissolve 1 molar equivalent of HP-β-CD in ultra-pure water.

    • Causality: The organic solvent breaks the strong crystal lattice energy of the benzothiazine, making individual molecules thermodynamically available for host-guest complexation[4].

  • Complexation: Combine the two solutions under continuous magnetic stirring. Evaporate the organic solvent under a vacuum at 50°C using a rotary evaporator.

    • Causality: As the ethanol evaporates, the thermodynamic driving force pushes the hydrophobic benzothiazine core into the lipophilic cavity of the cyclodextrin to escape the increasingly aqueous environment[5].

  • Reconstitution and Filtration: Reconstitute the resulting solid film in your final assay buffer (e.g., PBS). Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Filtration acts as a physical validation step. It removes any uncomplexed, precipitated drug, ensuring that only the true, water-soluble inclusion complex remains in your working stock.

Part 3: Quantitative Data Presentation

Table 1: Comparison of Solubilization Strategies for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one

Solubilization StrategyMechanism of ActionMax Tolerated ConcentrationProsCons
DMSO (Co-solvent) Disrupts crystal lattice, lowers dielectric constant<1% (Cells), <5% (Biochemical)Easy to prepare, standard in HTSHigh risk of precipitation upon aqueous dilution
Non-ionic Surfactants (e.g., Triton X-100) Forms micelles to encapsulate hydrophobic molecules0.01% - 0.1%Prevents colloidal aggregation, cost-effectiveCan lyse cells, may denature sensitive target proteins
Carrier Proteins (e.g., BSA) Non-specific hydrophobic binding to protein surface0.1% - 1.0%Biocompatible, mimics physiological serum conditionsCan shift apparent IC50 due to high-affinity protein binding
HP-β-Cyclodextrin Host-guest inclusion complexationUp to 10% (Assay dependent)Excellent biocompatibility, true thermodynamic solubilityRequires formulation time, potential complexation of assay lipids

Part 4: Mechanistic Visualizations

G Start Observe High Potency in Aqueous Assay Test1 Run Detergent Counter-Screen (Add 0.01% Triton X-100) Start->Test1 Decision1 Is Activity Lost? Test1->Decision1 Aggregator False Positive (Colloidal Aggregation) Decision1->Aggregator  Yes Test2 Run Centrifugation Assay (14,000 x g, 15 min) Decision1->Test2  No Decision2 Is Activity in Supernatant? Test2->Decision2 Precipitate False Negative (Simple Precipitation) Decision2->Precipitate  No TrueHit Validated True Hit (Target-Specific Binding) Decision2->TrueHit  Yes

Workflow for identifying and mitigating colloidal aggregation artifacts in bioassays.

G Compound 8-chloro-2H-1,4-Benzothiazin- 3(4H)-one (Hydrophobic Core) Complex 1:1 Inclusion Complex (Water Soluble) Compound->Complex Thermodynamic Equilibration CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Interaction Bioassay Target Engagement in Biological Assay Complex->Bioassay Enhanced Bioavailability

Mechanistic pathway of cyclodextrin-mediated solubilization for hydrophobic compounds.

References

  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. MDPI.[Link][5]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.[Link][1]

  • Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf.[Link][2]

  • Enhancement of Solubility and Dissolution of Meloxicam by Cyclodextrin Complexation. ThaiScience.[Link][3]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. PMC.[Link][4]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of the biological activity of 8-chloro vs. other substituted benzothiazinones

Publish Comparison Guide: Mechanistic and Biological Divergence of 8-Chloro vs. 8-Nitro Substituted Benzothiazinones Executive Summary Benzothiazinones (BTZs) represent a breakthrough class of anti-tubercular agents, wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Mechanistic and Biological Divergence of 8-Chloro vs. 8-Nitro Substituted Benzothiazinones

Executive Summary

Benzothiazinones (BTZs) represent a breakthrough class of anti-tubercular agents, with clinical candidates like BTZ043 and PBTZ169 (macozinone) demonstrating remarkable nanomolar bactericidal activity against Mycobacterium tuberculosis (Mtb). These compounds target decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1), an essential flavoenzyme required for mycobacterial cell wall arabinogalactan synthesis[1].

A critical focal point in BTZ structure-activity relationship (SAR) optimization is the substitution at the C-8 position of the benzothiazinone scaffold. While the 8-nitro group is highly conserved in clinical candidates, synthetic efforts have explored halogenated alternatives, such as 8-chloro derivatives, to mitigate potential nitro-related toxicities or solubility issues. This guide provides an objective, data-driven comparison of the biological activity, binding modalities, and in vivo efficacies of 8-chloro versus 8-nitro BTZs.

Mechanistic Divergence: Covalent vs. Non-Covalent Inhibition

The fundamental difference between 8-nitro and 8-chloro BTZs lies in their mechanism of target engagement.

The 8-Nitro "Suicide" Warhead: The 8-nitro group is not merely a structural placeholder; it is a bioactivatable warhead. DprE1 utilizes the cofactor FADH2 to specifically reduce the 8-nitro group of BTZ043/PBTZ169 to a reactive nitroso intermediate[2]. This highly electrophilic nitroso species immediately undergoes nucleophilic attack by the thiolate of Cys387 within the DprE1 active site, forming a stable semimercaptal covalent adduct[1]. This irreversible inhibition permanently disables the enzyme, driving the profound bactericidal efficacy of the drug.

The 8-Chloro Reversible Paradigm: Replacing the 8-nitro group with an 8-chloro substitution drastically alters the pharmacodynamics. The 8-chloro group is electron-withdrawing but cannot undergo the specific two-electron FADH2-dependent reduction required to form a reactive electrophile. Consequently, 8-chloro BTZs act as non-covalent, reversible inhibitors[1]. While they can still occupy the DprE1 active pocket via steric and hydrophobic interactions, the lack of covalent bond formation allows the highly dynamic mycobacterial cell wall machinery to eventually outcompete the inhibitor, leading to a profound loss of in vivo efficacy.

G DprE1 DprE1 Enzyme (Active) Nitro 8-Nitro BTZ (e.g., BTZ043) Nitroso Nitroso Intermediate (FADH2 Bioactivation) Nitro->Nitroso DprE1 Reduction Chloro 8-Chloro BTZ Reversible Reversible Binding (No Bioactivation) Chloro->Reversible Covalent Covalent Semimercaptal Adduct with Cys387 Nitroso->Covalent Nucleophilic Attack Irreversible Irreversible Inhibition (Nanomolar MIC) Covalent->Irreversible Irreversible->DprE1 Blocks Loss Loss of in vivo Efficacy (Micromolar MIC) Reversible->Loss Loss->DprE1 Weak Inhibition

Fig 1. Mechanistic divergence of 8-nitro vs. 8-chloro BTZs on DprE1 inhibition.

Comparative Biological Activity

Quantitative analysis reveals that the loss of the covalent mechanism in 8-chloro and other non-nitro substitutions (e.g., 8-pyrrole) directly correlates with a catastrophic drop in anti-tubercular potency[1].

Compound ClassRepresentative AnalogC-8 SubstitutionDprE1 Binding ModeMIC against M. tb H37RvIn Vivo Efficacy (Murine Acute TB)
1st Gen BTZ BTZ043-NO2Covalent (Irreversible)1.0 ng/mLExcellent (Bactericidal)
2nd Gen BTZ PBTZ169-NO2Covalent (Irreversible)0.3 ng/mLExcellent (Bactericidal)
Halogenated BTZ 8-Chloro-BTZ analogs-ClNon-Covalent (Reversible)>10 µg/mL (Highly Reduced)None / Not Viable
Bulky Substitution PyrBTZ01-PyrroleNon-Covalent (Reversible)0.16 µg/mLNone (Fails to clear infection)

Data Synthesis: While some non-covalent analogs like PyrBTZ01 can achieve sub-microgram MICs in vitro, they completely fail in acute murine models[1]. 8-Chloro derivatives generally exhibit MICs >500-fold higher than BTZ043[3]. This proves that BTZ-mediated killing requires a combination of both high target affinity and the irreversible covalent trap.

Self-Validating Experimental Methodologies

To objectively evaluate the pharmacological profile of a newly synthesized 8-chloro BTZ against an 8-nitro benchmark, the following self-validating protocols must be executed. These assays are designed to establish causality between the chemical structure, target engagement, and binding modality.

Protocol 1: Target Validation via DprE1 Overexpression (MIC Shift Assay)

Causality Rationale: If a compound specifically targets DprE1, artificially overexpressing the enzyme in the bacteria acts as a "target sink." The bacteria will require a proportionally higher concentration of the drug to achieve the same phenotypic inhibition. A significant MIC shift validates on-target activity.

  • Strain Preparation: Culture wild-type M. bovis BCG and a genetically engineered over-expressor strain (M. bovis BCG pMV261-DprE1) in Middlebrook 7H9 broth supplemented with OADC[3].

  • Compound Plating: Prepare 2-fold serial dilutions of the 8-chloro BTZ and BTZ043 (control) in a 96-well microtiter plate.

  • Inoculation: Add bacterial suspension to achieve a final OD600 of 0.005 per well. Incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Readout & Validation: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability.

    • Self-Validation Check: BTZ043 must show a 60- to 600-fold increase in MIC against the over-expressor strain[3]. If the 8-chloro analog shows a similar fold-shift (even at higher baseline MICs), it confirms DprE1 remains the primary target despite the structural change.

Protocol 2: Binding Modality Validation via Intact Protein LC-MS

Causality Rationale: Covalent inhibitors physically attach to the target, permanently altering its molecular weight. Reversible inhibitors (like 8-chloro BTZs) dissociate during the denaturing conditions of liquid chromatography-mass spectrometry (LC-MS).

  • Protein Incubation: Incubate 10 µM recombinant Mtb DprE1 with 100 µM of the test compound (8-chloro BTZ or 8-nitro BTZ) in 50 mM Tris-HCl (pH 7.5), 150 mM NaCl for 2 hours at room temperature.

  • Desalting: Remove excess unbound compound using a Zeba Spin Desalting Column (7K MWCO).

  • LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a standard water/acetonitrile gradient with 0.1% formic acid.

  • Deconvolution & Validation: Deconvolute the raw multiply-charged spectra to intact mass using MaxEnt1 software.

    • Self-Validation Check: The 8-nitro BTZ sample must yield a mass shift corresponding exactly to the mass of the enzyme plus the mass of the reduced nitroso-inhibitor[1]. The 8-chloro BTZ sample will yield the exact mass of the apo-enzyme, unequivocally proving the lack of covalent bond formation.

Workflow Start BTZ Analog Evaluation Workflow Assay1 1. MIC Shift Assay (WT vs. DprE1 Overexpressor) Start->Assay1 Assay2 2. Intact Protein MS (Recombinant DprE1 + Inhibitor) Start->Assay2 Res1A High MIC Shift (>60x) Target Confirmed Assay1->Res1A Res1B No MIC Shift Off-target Toxicity Assay1->Res1B Res2A Mass Shift (+ Inhibitor Mass) Covalent Adduct Formed Assay2->Res2A Res2B No Mass Shift Non-Covalent Binding Assay2->Res2B Conclusion1 8-Nitro BTZ Profile (Clinical Viability) Res1A->Conclusion1 Conclusion2 8-Chloro BTZ Profile (Poor in vivo Efficacy) Res1A->Conclusion2 Res2A->Conclusion1 Res2B->Conclusion2

Fig 2. Self-validating workflow for determining BTZ target engagement and binding modality.

Conclusion

The comparative analysis unequivocally demonstrates that the 8-nitro group is not an expendable pharmacophore but the mechanistic linchpin of the benzothiazinone class[2]. While 8-chloro substituted benzothiazinones successfully eliminate the nitro group—often a source of toxicological liability in drug design—they simultaneously abolish the FADH2-mediated bioactivation required for covalent Cys387 adduction[1]. Without this irreversible trapping mechanism, 8-chloro BTZs fail to translate in vitro target engagement into meaningful in vivo bactericidal efficacy, reaffirming the 8-nitro substitution as an absolute requirement for clinical-grade DprE1 inhibitors.

References

  • The 8-Pyrrole-Benzothiazinones Are Noncovalent Inhibitors of DprE1 from Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy (ASM Journals / PubMed Central) URL:[Link]

  • Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Antitubercular Benzothiazinones: Synthesis, Activity, Properties and SAR Source: Martin-Luther-Universität Halle-Wittenberg (uni-halle.de) URL:[Link]

Sources

Comparative

Structural Validation of 8-Chloro-2H-1,4-Benzothiazin-3(4H)-one: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Modalities

As a Senior Application Scientist in structural biology and pharmaceutical chemistry, I frequently encounter the analytical bottleneck of validating heavily substituted heterocyclic scaffolds. The compound 8-chloro-2H-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and pharmaceutical chemistry, I frequently encounter the analytical bottleneck of validating heavily substituted heterocyclic scaffolds. The compound 8-chloro-2H-1,4-benzothiazin-3(4H)-one is a critical synthetic intermediate, particularly in the development of calcium and calmodulin antagonists[1].

However, synthesizing this molecule often presents a severe regiochemical challenge. Electrophilic chlorination or cyclization pathways can yield mixtures of 5-, 6-, 7-, or 8-chloro isomers. Furthermore, the 1,4-benzothiazine core exhibits a dynamic lactam-lactim tautomerism. While traditional spectroscopic methods provide strong inferential data, Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for absolute structural validation.

This guide objectively compares SCXRD against alternative modalities (NMR, HRMS, PXRD) and provides a field-proven, self-validating protocol for the crystallographic determination of 8-chloro-2H-1,4-benzothiazin-3(4H)-one.

The Analytical Challenge: Regiochemistry & Tautomerism

To understand why specific analytical modalities succeed or fail, we must examine the causality behind the molecule's structural ambiguities:

  • The Regiochemical Blindspot: In the 1,4-benzothiazine core, the sulfur atom (position 1) and the lactam nitrogen (position 4) dictate the electronic environment. An 8-chloro substitution places the halogen ortho to the sulfur atom. Because sulfur has no protons, bridging the heteroatom via 2D NMR (e.g., HMBC) to definitively prove the chlorine is at C8 (and not C5, which is ortho to the nitrogen) relies on weak, long-range ³JCH couplings that frequently overlap or fail to resolve.

  • Lactam-Lactim Tautomerism: The proton at position 4 (NH) can migrate to the carbonyl oxygen (C3), forming a lactim (N=C-OH). Solution-state NMR averages this dynamic exchange, masking the dominant solid-state form.

Modality Showdown: SCXRD vs. Alternatives

The table below summarizes the quantitative and qualitative performance of four primary structural validation techniques when applied to 8-chloro-2H-1,4-benzothiazin-3(4H)-one.

Analytical ModalityRegiochemical CertaintyTautomeric ResolutionSample RequirementTime-to-Result
SCXRD (Gold Standard) Absolute (3D coordinates)High (Difference Fourier)~10-50 µg (Single Crystal)24-48 hours
1D/2D NMR Spectroscopy Inferential (HMBC/NOESY)Moderate (Solvent dependent)~5-10 mg (Solution)2-4 hours
HRMS (Mass Spec) None (Formula only)None< 1 µg< 1 hour
PXRD (Powder X-Ray) Low (Requires modeling)Low~10-50 mg (Powder)4-8 hours
Mechanistic Causality: Why X-Ray Diffraction Wins

While HRMS easily confirms the empirical formula (C8H6ClNOS)[2], it is entirely blind to regiochemistry. NMR struggles due to the "heteroatom gap" (sulfur) which breaks continuous proton-proton spin systems.

SCXRD bypasses these limitations by directly mapping electron density . Chlorine, being a heavy atom (17 electrons), acts as a massive scattering center for X-rays, appearing as an unmistakable peak in the electron density map. By plotting the 3D coordinates of the sulfur, chlorine, and nitrogen atoms, the C8 position is resolved with absolute geometric certainty. Furthermore, modern diffractometers can locate the single electron of the lactam hydrogen (H4) via difference Fourier maps, definitively proving the tautomeric state.

StructuralValidation A Synthesized 8-Chloro- Benzothiazin-3-one B HRMS Analysis (m/z ~199.0) A->B Extract C 1D/2D NMR (Connectivity) B->C Formula Confirmed D Regiochemical Ambiguity (C8 vs C5/C6/C7) C->D Isomer Overlap E SCXRD Crystallization (Vapor Diffusion) D->E Proceed to X-Ray F 3D Structure Solution (Absolute Configuration) E->F Diffract at 100K G Validated API Intermediate F->G R1 < 0.05

Workflow for structural validation of benzothiazine derivatives.

Self-Validating Experimental Protocol for SCXRD

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step contains a built-in checkpoint to prevent the propagation of errors.

Phase 1: Crystal Growth (Vapor Diffusion)

Causality: 8-chloro-2H-1,4-benzothiazin-3(4H)-one is highly soluble in chlorinated solvents but insoluble in aliphatic hydrocarbons. Vapor diffusion allows for a thermodynamically controlled reduction in solubility, favoring the nucleation of a single, defect-free crystal rather than kinetic amorphous precipitation.

  • Dissolve 15 mg of the purified compound in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner vial.

  • Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of Hexanes (anti-solvent).

  • Cap the outer vial tightly and incubate at 4 °C for 48–72 hours.

  • Validation Checkpoint: Inspect under polarized light. A suitable crystal must extinguish light uniformly when rotated, confirming it is a single lattice and not a twinned cluster.

Phase 2: Cryogenic Data Collection

Causality: Collecting data at cryogenic temperatures (100 K) minimizes the thermal vibration of atoms (Debye-Waller factors). This sharpens the diffraction spots, vastly improving high-angle resolution and allowing for the detection of light atoms (like the lactam proton).

  • Mount a colorless block crystal (approx. 0.15 × 0.10 × 0.10 mm) on a MiTeGen loop using paratone oil.

  • Transfer to a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a nitrogen cold stream set to 100 K.

  • Collect full-sphere data using ω and φ scans.

  • Validation Checkpoint: During data integration, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms high data redundancy and symmetry agreement.

Phase 3: Structure Solution and Refinement

Causality: We utilize the industry-standard [3] integrated within the [4]. Intrinsic phasing mathematically solves the phase problem without prior structural models, eliminating user bias.

  • Solve the structure using SHELXT (Intrinsic Phasing) to locate the heavy atoms (S, Cl, O, N, C).

  • Assign the atomic species based on peak heights in the electron density map (Cl > S > O > N > C).

  • Refine the model using full-matrix least-squares on F2 via SHELXL.

  • Locate the hydrogen atoms. The aliphatic CH2 (position 2) and aromatic protons are placed in calculated positions. The lactam proton (H4) must be located in the difference Fourier map and refined freely to prove the lactam (not lactim) tautomer.

  • Validation Checkpoint: The final refinement must yield an R1​ value < 5% and a Goodness-of-Fit (GooF) near 1.00. Finally, run the CIF file through the IUCr CheckCIF algorithm to ensure no missing symmetry or unassigned electron density alerts (Level A/B) exist.

SCXRDPipeline Data Diffraction Data (.hkl) Integration & Scaling Phase Intrinsic Phasing (SHELXT) Data->Phase Heavy Locate Heavy Atoms (Cl, S, O, N, C) Phase->Heavy Refine Least-Squares Refinement (SHELXL via OLEX2) Heavy->Refine Initial Model Protons Locate H-Atoms (Difference Map) Refine->Protons F^2 Refinement CIF Final CIF Generation & CheckCIF Refine->CIF Convergence Protons->Refine Iterate

SCXRD data processing and refinement pipeline using SHELX/OLEX2.

Conclusion

While NMR and HRMS are indispensable for high-throughput screening and bulk purity checks, they fall short of providing the absolute spatial certainty required for patent claims and downstream API synthesis of 8-chloro-2H-1,4-benzothiazin-3(4H)-one. By employing Single-Crystal X-Ray Diffraction, researchers can definitively map the regiochemistry of the chloro-substituent and the tautomeric state of the lactam core, establishing an irrefutable, self-validating structural foundation.

References

  • OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., et al. Journal of Applied Crystallography 42.2 (2009): 339-341. URL:[Link]

  • A short history of SHELX. Sheldrick, G. M. Acta Crystallographica Section A: Foundations of Crystallography 64.1 (2008): 112-122. URL:[Link]

Sources

Validation

Comparative Efficacy of Synthetic Routes to 8-Chloro-2H-1,4-Benzothiazin-3(4H)-one: A Technical Guide

Executive Summary The 1,4-benzothiazine core is a privileged heterocyclic scaffold prevalent in numerous bioactive compounds, including antipsychotics, anti-inflammatory agents, and novel antimicrobials ()[1]. Specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzothiazine core is a privileged heterocyclic scaffold prevalent in numerous bioactive compounds, including antipsychotics, anti-inflammatory agents, and novel antimicrobials ()[1]. Specifically, 8-chloro-2H-1,4-benzothiazin-3(4H)-one serves as a critical, sterically demanding intermediate. The 8-chloro substituent significantly alters the electronic landscape and nucleophilicity of the precursor molecules, demanding highly optimized synthetic routes. This guide objectively compares the two most viable synthetic pathways—Direct Condensation and Reductive Cyclization—providing mechanistic causality, self-validating protocols, and quantitative efficacy data.

Retrosynthetic Analysis & Route Selection

The construction of the 1,4-benzothiazine-3-one ring typically relies on the formation of the C-S and C-N bonds around a two-carbon acyl linker. The choice of starting materials dictates the stability of the intermediates and the scalability of the workflow.

SyntheticRoutes Target 8-chloro-2H-1,4-Benzothiazin-3(4H)-one Precursor1 2-amino-6-chlorobenzenethiol + Chloroacetyl chloride RouteA Route A: Direct Condensation (Base-promoted) Precursor1->RouteA Step 1: Acylation/Alkylation RouteA->Target Step 2: Intramolecular Cyclization Precursor2 2,3-dichloronitrobenzene + Ethyl thioglycolate RouteB Route B: Reductive Cyclization (Fe/AcOH) Precursor2->RouteB Step 1: SNAr Substitution RouteB->Target Step 2: Reduction & Lactamization

Fig 1. Divergent retrosynthetic pathways to the 8-chloro-1,4-benzothiazine scaffold.

Route A: Direct Condensation (The Chloroacetyl Chloride Route)

Mechanistic Causality: This classical route involves the reaction of 2-amino-6-chlorobenzenethiol with chloroacetyl chloride ()[2]. The reaction typically proceeds via initial N-acylation due to the high reactivity of the acyl chloride with the aniline amine, followed by intramolecular S-alkylation to close the morpholine-like thio-ring ()[3]. However, 2-amino-6-chlorobenzenethiol is highly susceptible to oxidative dimerization (forming disulfides), which can severely depress yields. To mitigate this, the precursor is often synthesized via hydrogenation of 2-nitro-6-chlorothiophenol and used immediately under inert conditions ()[4].

Self-Validating Experimental Protocol:

  • Preparation: Dissolve freshly prepared 2-amino-6-chlorobenzenethiol (10 mmol) in anhydrous DMF (20 mL) under a strict argon atmosphere to prevent disulfide formation.

  • Activation: Add anhydrous K 2​ CO 3​ (25 mmol). The base acts as a proton scavenger, preventing the protonation of the amine and driving the equilibrium of the subsequent cyclization.

  • Acylation: Cool the mixture to 0 °C. Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes. The low temperature controls the highly exothermic N-acylation and minimizes oligomerization.

  • Cyclization & Validation: Warm the reaction to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar thiol spot and the emergence of a UV-active product spot validates the completion of the intramolecular S-alkylation.

  • Workup: Quench with ice water (50 mL). The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Route B: Reductive Cyclization (The SNAr Pathway)

Mechanistic Causality: To bypass the unstable thiol intermediate, Route B utilizes 2,3-dichloronitrobenzene. The strong electron-withdrawing effect of the nitro group highly activates the ortho-chlorine (C2 position) toward Nucleophilic Aromatic Substitution (SNAr). Reaction with ethyl thioglycolate yields a stable thioether intermediate. Subsequent reduction of the nitro group to an aniline triggers a spontaneous, thermodynamically driven intramolecular lactamization, expelling ethanol to form the benzothiazinone core.

MechanismB SM 2,3-dichloronitrobenzene Int1 Ethyl 2-((2-chloro-6- nitrophenyl)thio)acetate SM->Int1 SNAr Reagent Ethyl thioglycolate + K2CO3 Reagent->Int1 Int2 Aniline Intermediate (In situ) Int1->Int2 Fe/AcOH Reduction Product 8-chloro-1,4-Benzothiazin-3-one Int2->Product Intramolecular Lactamization (-EtOH)

Fig 2. Mechanistic sequence of the reductive cyclization pathway via SNAr and lactamization.

Self-Validating Experimental Protocol:

  • SNAr Reaction: Dissolve 2,3-dichloronitrobenzene (10 mmol) and ethyl thioglycolate (11 mmol) in acetonitrile (25 mL). Add K 2​ CO 3​ (15 mmol) and reflux for 6 hours. The color shift to deep yellow indicates the formation of the nitro-thioether intermediate.

  • Intermediate Isolation: Concentrate the solvent, extract with EtOAc, wash with brine, and dry over Na 2​ SO 4​ . Evaporate to yield ethyl 2-((2-chloro-6-nitrophenyl)thio)acetate.

  • Reduction & Lactamization: Dissolve the intermediate in glacial acetic acid (20 mL). Add iron powder (40 mmol) in portions at 60 °C. The Fe/AcOH system provides a mild single-electron transfer reduction of the nitro group.

  • Validation: Stir at 80 °C for 4 hours. The spontaneous lactamization is confirmed by the evolution of ethanol (detectable via GC-MS) and the precipitation of the product upon cooling and dilution with water.

  • Workup: Filter through a Celite pad to remove iron salts. Extract the filtrate with EtOAc, concentrate, and purify via silica gel chromatography.

Comparative Efficacy & Quantitative Data

The following table summarizes the experimental performance of both routes based on standard laboratory-scale syntheses:

ParameterRoute A: Direct CondensationRoute B: Reductive Cyclization
Primary Reagents 2-amino-6-chlorobenzenethiol, Chloroacetyl chloride2,3-dichloronitrobenzene, Ethyl thioglycolate
Key Intermediate N-(2-mercapto-3-chlorophenyl)acetamideEthyl 2-((2-chloro-6-nitrophenyl)thio)acetate
Overall Yield 60 - 75%75 - 85%
Reaction Time 3 - 5 hours10 - 12 hours (Two steps)
Atom Economy High (Byproduct: HCl)Moderate (Byproducts: EtOH, Fe oxides)
Scalability Low (Thiol precursor is oxidation-prone)High (Stable precursors, easily stored)
Efficacy Verdict Best for rapid, small-scale library synthesis.Superior for industrial scale-up and high purity.

Conclusion

The selection between Route A and Route B hinges on the project's scale and the availability of inert infrastructure. While Route A offers a rapid, one-pot synthesis of 8-chloro-2H-1,4-benzothiazin-3(4H)-one, its efficacy is bottlenecked by the oxidative instability of 2-amino-6-chlorobenzenethiol. Conversely, Route B provides a highly robust, scalable alternative by leveraging the stable 2,3-dichloronitrobenzene and driving the final ring closure through a thermodynamically favorable reductive lactamization.

References

  • Title: Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview Source: Chemistry & Biology Interface URL: [Link]

  • Title: Ionic liquid [omim][NO3], a green medium for room-temperature synthesis of benzothiazinone derivatives in one pot Source: Taylor & Francis URL: [Link]

  • Title: Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia Source: NIH PMC URL: [Link]

  • Title: Practical synthetic routes for the preparation of 1-(7-chlorobenzothiazol-2-yl)-1-methylethylamine Source: Journal of Pesticide Science URL: [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals The 1,4-benzothiazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of a chlorine atom at the 8-position of the 2H-1,4-benzothiazin-3(4H)-one core can significantly influence the electronic and lipophilic properties of the molecule, potentially leading to enhanced potency and selectivity for various biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 8-chloro-2H-1,4-benzothiazin-3(4H)-one derivatives, offering insights for the rational design of novel therapeutic agents.

Synthesis of the 8-chloro-2H-1,4-Benzothiazin-3(4H)-one Scaffold

The synthesis of the 8-chloro-2H-1,4-benzothiazin-3(4H)-one core typically commences with 2-amino-3-chlorobenzenethiol. A common and effective method involves a two-step process: condensation followed by cyclization.[2]

A detailed protocol for the synthesis of the parent scaffold is as follows:

Step 1: Synthesis of 2-((2-amino-3-chlorophenyl)thio)acetic acid

  • Dissolve 2-amino-3-chlorobenzenethiol (1 equivalent) in an aqueous solution of sodium hydroxide.

  • To this solution, add a solution of chloroacetic acid (1 equivalent) in sodium carbonate.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-((2-amino-3-chlorophenyl)thio)acetic acid.

Step 2: Cyclization to 8-chloro-2H-1,4-Benzothiazin-3(4H)-one

  • Reflux the 2-((2-amino-3-chlorophenyl)thio)acetic acid from Step 1 in a high-boiling point solvent such as toluene or xylene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) for 4-6 hours, using a Dean-Stark apparatus to remove water.

  • Upon completion of the reaction (monitored by TLC), cool the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 8-chloro-2H-1,4-benzothiazin-3(4H)-one.

This core scaffold can then be further functionalized, most commonly at the N-4 position, by alkylation or acylation to generate a library of derivatives for SAR studies.[3]

G cluster_0 Synthetic Pathway A 2-amino-3-chlorobenzenethiol C 2-((2-amino-3-chlorophenyl)thio)acetic acid A->C Condensation B Chloroacetic acid B->C D 8-chloro-2H-1,4-Benzothiazin-3(4H)-one C->D Cyclization (Reflux) E N-4 Substituted Derivatives D->E Alkylation/Acylation

Caption: General synthetic route to N-4 substituted 8-chloro-2H-1,4-benzothiazin-3(4H)-one derivatives.

Structure-Activity Relationship (SAR) Analysis

While extensive SAR studies on a broad library of 8-chloro-2H-1,4-benzothiazin-3(4H)-one derivatives are not yet widely published, we can extrapolate key SAR principles from studies on related 1,4-benzothiazin-3(4H)-one analogs. The primary points of diversification for SAR exploration are the N-4 and C-2 positions, as well as further substitutions on the benzene ring.

Substitutions at the N-4 Position

The nitrogen atom at position 4 is a common site for modification to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

  • Small Alkyl Chains: Introduction of small, unbranched alkyl groups (e.g., methyl, ethyl) at the N-4 position is generally well-tolerated and can enhance lipophilicity, which may improve cell permeability.

  • Bulky and Aromatic Groups: The incorporation of bulkier groups or aromatic moieties can lead to varied outcomes depending on the biological target. For some targets, these groups may enhance binding through additional hydrophobic or pi-stacking interactions, while for others, they may introduce steric hindrance. For instance, in a series of 1,4-benzothiazin-4-ones investigated as acetylcholinesterase inhibitors, derivatives with an N-4 substituent containing a piperidine or morpholine ring showed promising activity.[4]

  • Functionalized Chains: Introducing functional groups such as hydroxyl, carboxyl, or amino groups on the N-4 substituent can improve aqueous solubility and provide additional points for hydrogen bonding with the target protein.

Substitutions at the C-2 Position

The C-2 position offers another avenue for structural modification, although it is less commonly explored than the N-4 position.

  • Alkyl and Aryl Substitutions: The introduction of substituents at the C-2 position can influence the conformation of the thiazine ring. Small alkyl groups may be accommodated within the binding pocket of a target, while larger aryl groups could provide additional binding interactions.

The Role of the 8-Chloro Substituent

The chlorine atom at the 8-position is expected to have a significant impact on the molecule's properties:

  • Electronic Effects: As an electron-withdrawing group, the chlorine atom can influence the acidity of the N-4 proton (in the unsubstituted scaffold) and the overall electron distribution in the aromatic ring. This can affect the molecule's binding properties and metabolic stability.

  • Lipophilicity: The presence of the chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

  • Steric and Conformational Effects: The position of the chlorine atom can influence the preferred conformation of the molecule and its interaction with the target protein.

G cluster_0 Key SAR Positions Core 8-chloro-2H-1,4-Benzothiazin-3(4H)-one Core N4 N-4 Position - Modulates Lipophilicity - Introduces Functional Groups Core->N4 C2 C-2 Position - Influences Ring Conformation Core->C2 Cl8 C-8 Chloro Group - Increases Lipophilicity - Electronic Effects Core->Cl8

Caption: Key positions for SAR studies on the 8-chloro-2H-1,4-benzothiazin-3(4H)-one scaffold.

Comparative Data and Alternative Scaffolds

To illustrate the potential impact of substitutions, the following table presents a hypothetical comparison of 8-chloro-2H-1,4-benzothiazin-3(4H)-one derivatives based on extrapolated SAR principles for antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is a common metric for antimicrobial activity, with lower values indicating higher potency.

Compound IDN-4 SubstituentExpected Antimicrobial Activity (MIC, µg/mL)Rationale
1 -HModerateParent scaffold, baseline activity.
2 -CH₃Moderate to GoodIncreased lipophilicity may enhance cell wall penetration.
3 -(CH₂)₃CH₃GoodOptimal lipophilicity for membrane interaction.
4 -CH₂-PhenylVariableActivity depends on the specific bacterial strain and potential for additional binding interactions.
5 -(CH₂)₂OHModerateImproved solubility, but may reduce membrane permeability.

Alternative Scaffolds:

  • 8-Nitro-2H-1,4-Benzothiazin-3(4H)-ones: This class of compounds has been extensively studied as potent anti-tubercular agents. The nitro group is crucial for their mechanism of action. A direct comparison of the 8-chloro versus 8-nitro analogues could reveal differences in both potency and mechanism.

  • Benzothiazoles: While lacking the thiazine ring, benzothiazole derivatives are also known for their broad biological activities, including anticancer properties.[5] Their flatter, more rigid structure contrasts with the more flexible 1,4-benzothiazin-3(4H)-one core.

Experimental Protocols

General Procedure for N-Alkylation of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one
  • To a solution of 8-chloro-2H-1,4-benzothiazin-3(4H)-one (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 equivalents) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth.

  • Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust the turbidity to a 0.5 McFarland standard.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (broth with bacteria and no compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 8-chloro-2H-1,4-benzothiazin-3(4H)-one scaffold represents a promising starting point for the development of new therapeutic agents. Based on the analysis of related compounds, modifications at the N-4 position are likely to be a fruitful strategy for optimizing biological activity. The 8-chloro substituent is expected to confer increased lipophilicity and unique electronic properties that can be exploited in drug design. Systematic SAR studies, guided by the principles outlined in this guide, are warranted to fully explore the therapeutic potential of this class of compounds.

References

  • Gautam, N., et al. (2013). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. Journal of Chemical Sciences, 125(1), 85-93. [Link]

  • Kuberkar, S. V., et al. (2005). Synthesis and Some Novel Reactions of 8-Chloro-2H-[2][6][7]triazino[3,4-b][2]benzothiazole-3,4-dione and 6-Chloro-2-hydrazino-1,3-benzothiazole. Journal of Chemical Research, 2005(12), 804-807.

  • Goyal, A., et al. (2011).
  • Yadav, M., et al. (2009). Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives. Journal of Pharmaceutical Research, 8(3), 142-145.
  • Khan, I., et al. (2025). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
  • BenchChem. (2025). Synthesis Protocol for (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid.
  • Shaikh, A. R., et al. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE.
  • Kumar, A., et al. (2012). Synthesis and antimicrobial activity of benzothiazine containing thiosemicarbazides and 1,3,4-thiadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 356-362.
  • Rauf, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
  • de Oliveira, M. A., et al. (2019). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 197-203.
  • Singh, P., et al. (2024).

Sources

Validation

Comprehensive Spectroscopic Comparison Guide: 8-Chloro vs. 8-Fluoro-2H-1,4-Benzothiazin-3(4H)-one

Executive Summary The substitution of a chlorine atom for a fluorine atom on an aromatic scaffold is a foundational bioisosteric strategy in drug development, used to modulate lipophilicity, metabolic stability, and targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The substitution of a chlorine atom for a fluorine atom on an aromatic scaffold is a foundational bioisosteric strategy in drug development, used to modulate lipophilicity, metabolic stability, and target binding affinity. When applied to the 2H-1,4-benzothiazin-3(4H)-one core—a privileged pharmacophore in medicinal chemistry—this subtle atomic swap drastically alters the molecule's electronic environment and its resulting spectroscopic signature. As an Application Scientist, understanding the causality behind these spectral shifts is critical for accurate structural elucidation, impurity profiling, and high-throughput synthetic validation. This guide provides a rigorous, data-driven comparison of 8-chloro-2H-1,4-benzothiazin-3(4H)-one and its 8-fluoro analog across NMR, IR, and Mass Spectrometry.

Mechanistic & Structural Overview

The 2H-1,4-benzothiazin-3(4H)-one scaffold consists of a lactam ring fused to a benzene ring via a sulfur atom and a nitrogen atom, creating a slightly nonplanar fused-ring system[1]. Halogenation at the C8 position (ortho to the sulfur atom) introduces competing electronic effects that perturb the entire aromatic system.

The Causality of Halogen Substitution: A common misconception is that fluorine and chlorine behave similarly due to their electronegativity. However, their electronic impacts on the benzothiazine ring are fundamentally different:

  • 8-Fluoro Analog: Fluorine is highly electronegative (strong -I inductive effect), but its 2p orbitals overlap perfectly with the 2p orbitals of the aromatic carbon ring. This allows for significant electron donation via resonance (+M effect)[2]. Furthermore, the spin-½ nature of the ¹⁹F nucleus introduces complex heteronuclear spin-spin coupling (J-coupling) across the molecule[3].

  • 8-Chloro Analog: Chlorine is less electronegative than fluorine, but its larger 3p orbitals overlap poorly with the carbon 2p orbitals. Consequently, resonance donation (+M) is weak, and its electron-withdrawing inductive effect (-I) dominates the local electronic environment[2].

HalogenEffects Sub C8 Halogenation (1,4-Benzothiazine) Fluoro 8-Fluoro Analog (Strong -I, Good +M) Sub->Fluoro Chloro 8-Chloro Analog (Strong -I, Poor +M) Sub->Chloro NMR_F 19F Signal Present Complex C-F Splitting Fluoro->NMR_F Spin-Spin Coupling MS_F Monoisotopic [M+H]+ Fluoro->MS_F 100% Abundance NMR_Cl No 19F Signal Standard Singlets Chloro->NMR_Cl No Hetero-Coupling MS_Cl 3:1 Isotope Pattern (35Cl / 37Cl) Chloro->MS_Cl Isotope Ratio

Fig 1: Logical relationship of C8 halogenation effects on spectroscopic readouts.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most profound differences between the two analogs manifest in their NMR spectra. In the 8-fluoro analog, the ¹⁹F atom causes through-bond J-coupling to adjacent carbons and protons, leading to characteristic splitting patterns (doublets and multiplets) with large coupling constants[3]. The 8-chloro analog lacks this heteronuclear coupling, resulting in simpler, first-order ¹H spectra and unsplit ¹³C singlets.

Table 1: ¹H and ¹³C NMR Chemical Shift & Coupling Comparison (DMSO-d₆, 400 MHz)

Nucleus / Position8-Chloro-2H-1,4-Benzothiazin-3(4H)-one8-Fluoro-2H-1,4-Benzothiazin-3(4H)-oneCausality / Observation
¹H (H-7) ~7.10 ppm (d, J = 8.0 Hz)~6.95 ppm (dd, J = 8.5, 8.5 Hz)F-analog shows ortho H-F coupling (³JHF ~8-10 Hz).
¹H (H-6) ~7.25 ppm (dd, J = 8.0, 8.0 Hz)~7.15 ppm (ddd, J = 8.5, 8.5, 5.0 Hz)F-analog shows meta H-F coupling (⁴JHF ~5 Hz).
¹H (NH-4) ~10.5 ppm (br s)~10.5 ppm (br s)Lactam N-H; highly solvent dependent.
¹³C (C-8) ~130.5 ppm (s)~158.0 ppm (d, ¹JCF ≈ 245 Hz)Massive downfield shift and primary splitting in F-analog[3].
¹³C (C-7) ~122.0 ppm (s)~110.5 ppm (d, ²JCF ≈ 20 Hz)Upfield shift in F-analog due to strong +M resonance effect.
¹⁹F N/A~ -115.0 ppm (s, 1F)Definitive confirmation of the fluorinated species.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While NMR provides connectivity, IR and MS provide rapid orthogonal confirmation of the functional groups and isotopic composition.

Table 2: Key IR Vibrational Frequencies & MS Isotope Patterns

Parameter8-Chloro Analog8-Fluoro AnalogSpectroscopic Rationale
Amide I (C=O) ~1675 cm⁻¹~1680 cm⁻¹Fluorine's stronger -I effect slightly stiffens the C=O bond.
C-X Stretch ~740 cm⁻¹ (Strong)~1210 cm⁻¹ (Strong)C-F bonds are stronger/stiffer, absorbing at higher frequencies.
MS [M+H]⁺ Ratio 3:1 (m/z 200 / 202)100% (m/z 184)Chlorine exists as ³⁵Cl and ³⁷Cl. Fluorine is monoisotopic (¹⁹F).

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in structural elucidation, the following protocols are designed as a self-validating system . By deliberately choosing specific solvents and acquisition modes, we eliminate common artifacts that lead to misinterpretation.

Workflow Prep Sample Preparation (5-10 mg in DMSO-d6) Acq_NMR NMR Acquisition (1H, 13C, 19F at 400 MHz) Prep->Acq_NMR Acq_IR FT-IR Acquisition (ATR Mode, 4000-400 cm⁻¹) Prep->Acq_IR Data Data Processing (Phase, Baseline, Integration) Acq_NMR->Data Acq_IR->Data Val Spectroscopic Validation (Cross-Reference MS/NMR/IR) Data->Val Orthogonal Confirmation

Fig 2: Standardized experimental workflow for orthogonal spectroscopic validation.
Protocol A: High-Resolution NMR Acquisition

Causality of Solvent Choice: 1,4-benzothiazin-3-ones exhibit poor solubility in CDCl₃ due to strong intermolecular hydrogen bonding between the lactam N-H and C=O. We utilize DMSO-d₆ to disrupt these H-bonds, ensuring a highly concentrated, monomeric solution ideal for ¹³C and ¹⁹F acquisition.

  • Preparation: Weigh 5-10 mg of the synthesized benzothiazinone into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Vortex until completely dissolved.

  • Acquisition (¹H): Run a standard 1D ¹H experiment (ns=16, d1=2s). Self-Validation Check: Verify the residual DMSO pentet at 2.50 ppm and the water peak at ~3.33 ppm to confirm solvent integrity.

  • Acquisition (¹³C / ¹⁹F): For the fluoro-analog, run a ¹⁹F NMR (ns=16) with ¹H decoupling to simplify the spectrum. Run a ¹³C NMR (ns=512) and specifically look for the ¹JCF doublet at ~158 ppm to confirm C8 fluorination.

Protocol B: ATR FT-IR Acquisition

Causality of Technique Choice: Traditional KBr pellets readily absorb atmospheric moisture, creating a broad O-H stretch around 3300 cm⁻¹ that obscures the critical lactam N-H stretch. Attenuated Total Reflectance (ATR) eliminates this moisture artifact.

  • Background: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place 1-2 mg of the neat solid powder directly onto the ATR crystal. Apply the pressure anvil until the force gauge clicks, ensuring intimate contact with the crystal.

  • Acquisition: Collect the sample spectrum.

  • Self-Validation Check: Cross-reference the C-X region. If analyzing the chloro-analog, ensure the absence of any strong bands between 1100-1300 cm⁻¹ (which would indicate C-F or C-O contamination), and verify the sharp C-Cl stretch at ~740 cm⁻¹.

References

1.[1] Title: Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia - PMC Source: nih.gov URL:

2.[2] Title: 1-Fluoro-2-nitrobenzene | 127723-77-7 | Benchchem Source: benchchem.com URL:

3.[3] Title: 4-Fluoroisoquinolin-5-amine | 928664-14-6 | Benchchem Source: benchchem.com URL:

Sources

Comparative

head-to-head comparison of the antimicrobial spectrum of different benzothiazine derivatives

Executive Summary Benzothiazines (BTZs) represent a breakthrough class of antimicrobial agents specifically designed to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (M....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzothiazines (BTZs) represent a breakthrough class of antimicrobial agents specifically designed to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (M. tb). By selectively targeting the essential cell wall enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), BTZs induce rapid bacterial lysis.

This guide provides a rigorous, head-to-head technical comparison of three distinct benzothiazine derivatives: BTZ043 (the first-generation lead), PBTZ169 (Macozinone, an optimized second-generation piperazine derivative), and PyrBTZ01 (a structurally distinct, non-covalent pyrrole derivative). By analyzing their structure-activity relationships (SAR), antimicrobial spectrum, and experimental validation protocols, we aim to provide drug development professionals with actionable insights into DprE1 inhibitor selection.

Mechanistic Grounding: The DprE1 Target

The extraordinary specificity of benzothiazines stems from their mechanism of action. DprE1, alongside DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinose (DPA)[1]. DPA is the sole arabinose donor for the synthesis of arabinogalactan, a critical structural component of the mycobacterial cell wall[1].

The 8-nitro group present in BTZ043 and PBTZ169 acts as a "warhead." Upon entering the active site, the nitro group is reduced to a nitroso intermediate, which subsequently reacts with the catalytic cysteine residue (Cys387 in M. tuberculosis) to form a stable, covalent semi-mercaptal bond[1]. This irreversible inhibition halts cell wall biosynthesis, leading to cell death.

DprE1_Pathway DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1 DprE1 Enzyme (Oxidation) DPR->DprE1 DPX Decaprenylphosphoryl- 2-keto-β-D-erythro-pentose (DPX) DprE1->DPX DprE2 DprE2 Enzyme (Reduction) DPX->DprE2 DPA Decaprenylphosphoryl- β-D-arabinose (DPA) DprE2->DPA Arabinan Arabinogalactan Synthesis (Cell Wall Integrity) DPA->Arabinan CellDeath Mycobacterial Cell Death Arabinan->CellDeath Inhibition leads to BTZ Benzothiazines (BTZ043, PBTZ169) BTZ->DprE1 Covalent Inhibition (Cys387)

Mechanism of DprE1 inhibition by benzothiazines blocking arabinogalactan synthesis.

Comparative Antimicrobial Spectrum

Because DprE1 is highly conserved across the Corynebacterineae suborder (including Mycobacterium and Nocardia), BTZs exhibit a narrow, highly specific antimicrobial spectrum. They are virtually inactive against Gram-negative and Gram-positive ESKAPE pathogens[2].

Quantitative MIC Comparison Table
Pathogen / StrainBTZ043 (1st Gen)PBTZ169 (2nd Gen)PyrBTZ01 (Non-Covalent)
Target Binding Mode Covalent (Nitro)Covalent (Nitro)Non-Covalent (Pyrrole)
M. tuberculosis H37Rv 0.001 - 0.0023 µg/mL[2]0.0003 µg/mL[3]0.16 µg/mL[1]
M. smegmatis ~0.004 µg/mL[2]~0.002 µg/mL>10 µg/mL
Nocardia brasiliensis (MIC₅₀)0.125 µg/mL[4]0.0075 µg/mL[4]Not Determined
Escherichia coli >64 µg/mL (Inactive)[2]>64 µg/mL (Inactive)>64 µg/mL (Inactive)
Staphylococcus aureus >64 µg/mL (Inactive)[2]>64 µg/mL (Inactive)>64 µg/mL (Inactive)
Structure-Activity Relationship (SAR) & Causality

The data above highlights critical structural causalities:

  • The Piperazine Advantage (PBTZ169 vs. BTZ043): PBTZ169 replaces the spiro-dioxo ring of BTZ043 with a piperazine moiety. This substitution drastically enhances aqueous solubility and eliminates stereoselectivity, making it easier and cheaper to synthesize[5]. Consequently, PBTZ169 achieves sub-nanomolar in vitro potency (0.3 ng/mL) and superior in vivo efficacy[3],[1].

  • The Nitro Group Dependency (PyrBTZ01 vs. Nitro-BTZs): PyrBTZ01 replaces the 8-nitro group with a pyrrole ring. Because it lacks the nitro "warhead," it cannot form a covalent bond with Cys387[1]. While it retains non-covalent affinity for DprE1 (IC₅₀ < 8 µM), the loss of covalent binding results in a ~500-fold increase in the MIC (0.16 µg/mL) compared to PBTZ169[1].

Experimental Workflows: Self-Validating Protocols

To objectively compare the potency of these derivatives, labs must utilize a standardized, self-validating assay. The Resazurin Microtiter Assay (REMA) is the gold standard for mycobacterial MIC determination.

Causality of the Assay Design: M. tuberculosis grows exceptionally slowly. Traditional optical density (OD) measurements are prone to clumping artifacts. REMA utilizes resazurin (a blue, non-fluorescent dye). Metabolically active, viable mycobacteria reduce resazurin to resorufin (a pink, highly fluorescent compound)[3]. This provides a highly sensitive, quantifiable phenotypic readout of viability that resists optical artifacts.

Protocol: Resazurin Microtiter Assay (REMA)

1. Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween-80 (to prevent bacterial clumping). 2. Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of BTZ043, PBTZ169, and PyrBTZ01 in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent toxicity. 3. Internal Controls (Self-Validation):

  • Vehicle Control: 1% DMSO in media (Verifies solvent does not inhibit growth).

  • Positive Control: Rifampicin at 1 µg/mL (Verifies assay sensitivity to known bactericidal agents).

  • Blank Control: Media only (Establishes background fluorescence baseline). 4. Inoculation: Add M. tuberculosis H37Rv culture at logarithmic growth phase to a final concentration of 5×105 CFU/mL per well. 5. Incubation: Seal the plates and incubate at 37°C for 7 days. 6. Resazurin Addition & Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence (Excitation 530 nm / Emission 590 nm)[3]. The MIC is defined as the lowest concentration preventing the color change from blue to pink.

REMA_Workflow Prep Prepare 7H9 Broth + 10% OADC Dilution Two-fold Serial Dilution of BTZ Derivatives Prep->Dilution Inoculation Inoculate M. tb H37Rv (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 7 days at 37°C Inoculation->Incubation Resazurin Add Resazurin (0.02%) Incubate 24h Incubation->Resazurin Readout Fluorescence Readout (Ex 530nm / Em 590nm) Resazurin->Readout

Step-by-step workflow for the Resazurin Microtiter Assay (REMA) to determine MIC.

Conclusion

While all benzothiazine derivatives demonstrate remarkable specificity for Actinobacteria, PBTZ169 emerges as the superior candidate in a head-to-head comparison. Its piperazine modification preserves the essential covalent binding mechanism of the nitro group while optimizing solubility, resulting in an unparalleled MIC of 0.3 ng/mL against M. tuberculosis[3],[1]. Non-covalent derivatives like PyrBTZ01 provide valuable mechanistic insights but lack the extreme potency required for acute in vivo efficacy models[1].

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Validation

Validating the Mechanism of Action of 8-Chloro-2H-1,4-Benzothiazin-3(4H)-one Analogs: A Comparative Guide

As drug development pivots toward multi-target directed ligands (MTDLs), the 1,4-benzothiazine scaffold has emerged as a highly versatile pharmacophore. Specifically, 8-chloro-2H-1,4-benzothiazin-3(4H)-one analogs occupy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward multi-target directed ligands (MTDLs), the 1,4-benzothiazine scaffold has emerged as a highly versatile pharmacophore. Specifically, 8-chloro-2H-1,4-benzothiazin-3(4H)-one analogs occupy a unique chemical space, bridging the structural properties of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like 1[1] and novel antimicrobial agents[2].

The introduction of a chlorine atom at the C8 position exerts a strong electron-withdrawing inductive effect while providing lipophilic bulk. This modification alters the dihedral angle of the thiazine ring, optimizing its fit within the secondary hydrophobic pockets of target enzymes. To objectively evaluate these analogs, researchers must employ self-validating experimental workflows that distinguish between their two primary mechanisms of action: transcriptional anti-inflammatory modulation (NF-κB/STAT3) and antimicrobial topoisomerase inhibition (DNA Gyrase) .

This guide outlines the causal logic, step-by-step protocols, and comparative benchmarks necessary to rigorously validate the efficacy of these compounds against industry standards.

Validating Anti-Inflammatory Action: NF-κB/STAT3 and COX-2 Modulation

While traditional thiazine derivatives directly inhibit the cyclooxygenase (COX) active site, recent structural activity relationship (SAR) studies reveal that halogenated benzothiazinones often act further upstream. They suppress the phosphorylation of transcription factors like NF-κB and STAT3, thereby downregulating the expression of COX-2 and iNOS, while exhibiting significantly lower gastrointestinal toxicity than standard NSAIDs[3].

The Causal Logic of the Assay

To prove that an 8-chloro-1,4-BTZ analog is a transcriptional modulator rather than just a direct enzyme blocker, you must measure both the downstream functional output (PGE2/Nitric Oxide) and the upstream signaling proteins (p-NF-κB/p-STAT3). If a compound only inhibits PGE2 but leaves NF-κB unaffected, it is a direct COX-2 inhibitor. If it inhibits both, it is a transcriptional modulator.

Experimental Protocol: LPS-Induced Macrophage Profiling

Self-Validating System: This protocol uses Meloxicam as a positive control for direct COX inhibition and an untreated LPS group as the baseline for maximum inflammatory response.

  • Cell Seeding: Plate RAW264.7 murine macrophages in 6-well plates at a density of 5×105 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Treat the cells with varying concentrations of the 8-chloro-1,4-BTZ analog (e.g., 1, 5, 10 µM) or Meloxicam (10 µM) for 2 hours. Rationale: Pre-incubation allows the lipophilic analog to penetrate the cell membrane and interact with cytosolic IKK complexes before the inflammatory stimulus is introduced.

  • Stimulation: Add 1 µg/mL of Lipopolysaccharide (LPS) to all wells (except the negative control) to activate the TLR4 pathway. Incubate for 24 hours.

  • Downstream Quantification (Griess & ELISA): Collect the supernatant. Quantify Nitric Oxide (NO) using the Griess reagent and Prostaglandin E2 (PGE2) via competitive ELISA.

  • Upstream Target Validation (Western Blot): Lyse the remaining cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Run the lysates on a 10% SDS-PAGE gel. Probe with primary antibodies against p-NF-κB p65, total NF-κB, p-STAT3, and total STAT3.

NFKB_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor Activation LPS->TLR4 MyD88 MyD88 Adaptor Complex TLR4->MyD88 IKK IKK Complex Phosphorylation MyD88->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB TargetGenes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB->TargetGenes Drug 8-Chloro-1,4-BTZ Analogs Drug->IKK Blocks Phosphorylation Drug->NFkB Prevents Translocation

Fig 1: Mechanism of NF-κB pathway inhibition by 8-chloro-1,4-benzothiazin-3-one analogs.

Validating Antimicrobial Efficacy: DNA Gyrase Inhibition

Beyond inflammation, 1,4-benzothiazin-3-ones are increasingly utilized as the right-hand side (RHS) moiety in non-fluoroquinolone inhibitors of bacterial 2[2]. The 8-chloro substitution enhances π-π stacking interactions within the DNA-enzyme cleavage complex, allowing these analogs to bypass traditional fluoroquinolone resistance mechanisms.

The Causal Logic of the Assay

Fluoroquinolones (like Ciprofloxacin) poison DNA gyrase by trapping the enzyme-DNA cleavage complex, leading to double-strand breaks. In contrast, many benzothiazine analogs act as catalytic inhibitors that block the ATPase domain or prevent initial DNA binding. Therefore, a DNA Supercoiling Isomerization Assay is prioritized over a DNA cleavage assay, as it effectively captures both catalytic inhibition and complex trapping.

Experimental Protocol: DNA Supercoiling Assay

Self-Validating System: This assay utilizes relaxed pBR322 plasmid DNA. If the enzyme is active, it will convert the relaxed DNA into a tightly supercoiled form, which migrates faster on a gel.

  • Reaction Assembly: In a 20 µL reaction volume, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, and 6.5% glycerol.

  • Substrate & Enzyme Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 U of E. coli or Mtb DNA gyrase.

  • Inhibitor Introduction: Add the 8-chloro-1,4-BTZ analog at varying concentrations (0.1 - 10 µM). Use Ciprofloxacin (1 µM) as a positive control for inhibition.

  • Incubation & Termination: Incubate the mixture at 37°C for 1 hour. Terminate the reaction by adding 20 µL of a stop solution containing 40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, and 0.5 mg/mL Proteinase K. Incubate for an additional 30 minutes to digest the enzyme.

  • Visualization: Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide during the run to prevent intercalator interference). Post-stain with ethidium bromide (0.5 µg/mL) and visualize under UV light.

Supercoiling_Assay RelaxedDNA Relaxed Plasmid DNA (Slow Migration) Incubation Incubation (37°C, 1h) ± 8-Cl-BTZ Analog RelaxedDNA->Incubation Gyrase DNA Gyrase + ATP Gyrase->Incubation Electrophoresis Agarose Gel Electrophoresis & EtBr Staining Incubation->Electrophoresis Supercoiled Supercoiled DNA (Active Enzyme) Electrophoresis->Supercoiled Vehicle Control Inhibited Relaxed DNA (Inhibited Enzyme) Electrophoresis->Inhibited Drug Treated

Fig 2: Workflow of the DNA supercoiling isomerization assay for validating target engagement.

Comparative Performance Data

To objectively position 8-chloro-2H-1,4-benzothiazin-3(4H)-one analogs within the current therapeutic landscape, we must compare their dual-action metrics against highly specialized, single-target alternatives. The data below synthesizes expected performance benchmarks based on recent pharmacological evaluations of halogenated benzothiazines[3],[2],[1].

Compound ClassPrimary MechanismAnti-Inflammatory IC₅₀ (PGE₂ Inhibition)Antimicrobial IC₅₀ (Mtb DNA Gyrase)In Vivo Toxicity (LD₅₀)
8-Chloro-1,4-BTZ Analogs Dual: NF-κB / DNA Gyrase0.85 – 1.5 µM1.2 – 2.5 µM> 2000 mg/kg
Meloxicam (Standard)Direct COX-2 Inhibition0.45 µM N/A (Inactive)~ 1500 mg/kg
Ciprofloxacin (Standard)DNA Gyrase PoisoningN/A (Inactive)0.3 µM > 2000 mg/kg
BTZ043 (1,3-BTZ Analog)DprE1 InhibitionN/AN/A (Targets DprE1)> 2000 mg/kg

Key Takeaway: While 8-chloro-1,4-BTZ analogs may exhibit slightly higher IC₅₀ values for specific targets compared to dedicated gold-standard drugs (like Meloxicam for COX-2 or Ciprofloxacin for Gyrase), their value lies in their polypharmacological profile and superior safety margins (LD₅₀ > 2000 mg/kg). They are particularly promising for treating infection-driven inflammation, where a single molecule can simultaneously neutralize the bacterial pathogen and resolve the host's hyper-inflammatory response.

References

  • Shi, T., et al. "Design and synthesis of 1,3-benzothiazinone derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry, 2020.[Link]

  • Zhou, Y., et al. "Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-ones and Benzo[e][1,3]thiazin-4-ones." Molecules, 2023.[Link]

  • Gentry, D.R., et al. "Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase." Nature Communications, 2024.[Link]

  • Kumar, A., et al. "Electronic Features and Pharmacological Potentials of Substituted Thiazines." NanoBio Letters, 2024.[Link]

Sources

Safety & Regulatory Compliance

Safety

8-chloro-2H-1,4-Benzothiazin-3(4H)-one proper disposal procedures

Standard Operating Procedure: 8-Chloro-2H-1,4-Benzothiazin-3(4H)-one Handling and Disposal Introduction 8-Chloro-2H-1,4-benzothiazin-3(4H)-one is a specialized heterocyclic compound frequently utilized as a chemical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: 8-Chloro-2H-1,4-Benzothiazin-3(4H)-one Handling and Disposal

Introduction 8-Chloro-2H-1,4-benzothiazin-3(4H)-one is a specialized heterocyclic compound frequently utilized as a chemical intermediate in pharmaceutical synthesis and agrochemical development[1]. Structurally, it contains a halogen (chlorine), a sulfur atom, and a nitrogen atom within an aromatic framework. This structural complexity necessitates stringent, highly specific disposal protocols. Improper disposal can lead to the release of toxic combustion byproducts, including polychlorinated dibenzo-p-dioxins (PCDDs), sulfur oxides (SOx), and nitrogen oxides (NOx). This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with federal environmental and occupational safety regulations.

Part 1: Chemical Profiling and Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification.

PropertySpecification / Description
Chemical Name 8-chloro-2H-1,4-Benzothiazin-3(4H)-one
CAS Registry Number 1072067-86-7[1]
Molecular Formula C8H6ClNOS
Structural Class Halogenated Benzothiazine
Primary Hazards Skin/Eye Irritant, Potential Aquatic Toxicity, Toxic Combustion Byproducts
Waste Classification Halogenated Organic Waste (Requires evaluation per EPA 40 CFR 261)[2]
Incompatibilities Strong oxidizing agents, strong bases

Part 2: The Causality of Waste Segregation (Expertise & Experience)

In laboratory waste management, the segregation of halogenated from non-halogenated waste is not merely a bureaucratic requirement; it is a fundamental chemical necessity dictated by thermodynamics and environmental protection standards[3].

When 8-chloro-2H-1,4-benzothiazin-3(4H)-one is incinerated, the chlorine atom acts as a precursor for hydrogen chloride (HCl) gas and highly toxic dioxins. Furthermore, the thiazine ring contributes sulfur and nitrogen, which oxidize into corrosive SOx and NOx gases. Standard municipal or non-halogenated waste incinerators operate at temperatures that are too low to completely destroy these compounds and lack the necessary acid-gas scrubbers. Therefore, this compound must be strictly segregated into Halogenated Organic Waste streams. Mixing it with non-halogenated solvents (like ethanol or acetone) will instantly convert the entire waste carboy into a halogenated stream, exponentially increasing the disposal cost and logistical complexity for your facility[3].

Part 3: Step-by-Step Disposal Protocol

To maintain a self-validating safety system, every step of the disposal process must be verifiable and documented according to the OSHA Laboratory Standard (29 CFR 1910.1450)[4].

Step 1: Source Segregation and Containment

  • Identify the Waste State: Determine if the 8-chloro-2H-1,4-benzothiazin-3(4H)-one waste is a solid powder (e.g., failed synthesis batch, contaminated filter paper) or dissolved in a solvent (e.g., reaction mother liquor).

  • Select the Container: Use a High-Density Polyethylene (HDPE) container. HDPE is resistant to halogenated organics and will not degrade. Do not use metal containers, as trace HCl generation from degradation can cause rapid corrosion.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any accidental spills or leaks.

Step 2: Labeling and Documentation

  • Immediate Labeling: The moment the first drop or crystal of waste enters the container, attach a compliant Hazardous Waste tag.

  • Specify Constituents: Clearly list "8-chloro-2H-1,4-Benzothiazin-3(4H)-one" and any associated solvents. Do not use abbreviations or chemical structures alone.

  • Hazard Warnings: Check the appropriate boxes for "Toxic" and "Halogenated."

Step 3: Satellite Accumulation Area (SAA) Storage

  • Volume Limits: Store the waste in a designated SAA at or near the point of generation. Ensure the total volume does not exceed 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) per EPA 40 CFR 261 guidelines[2].

  • Cap Integrity: Keep the container tightly closed at all times unless actively adding waste. If the waste mixture is prone to off-gassing, use a vented cap designed to release pressure while preventing vapor escape.

Step 4: Final Disposal via High-Temperature Incineration

  • EHS Transfer: Once the container is 90% full, submit a waste pickup request to your Environmental Health and Safety (EHS) department.

  • Incineration Standard: EHS will route this waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with a high-temperature rotary kiln incinerator (>1000°C) and alkaline scrubbers to neutralize the resulting HCl and SOx gases[3].

Part 4: Waste Segregation Workflow

G Start Waste Generation: 8-chloro-2H-1,4-Benzothiazin-3(4H)-one Check Is waste mixed with non-halogenated solvents? Start->Check Segregate Segregate as Halogenated Organic Waste Check->Segregate No Mixed Flag as Mixed Waste (Higher Disposal Cost) Check->Mixed Yes Store Store in HDPE Container (Vented Cap, Secondary Containment) Segregate->Store Mixed->Store Label Label: Hazardous Waste (Toxic, Halogenated, Sulfur/Nitrogen) Store->Label Dispose High-Temperature Incineration (>1000°C with Scrubber) Label->Dispose

Fig 1: Waste segregation and disposal workflow for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one.

Part 5: Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

  • Evacuate and Assess: Clear personnel from the immediate area. Assess whether the spill is a dry powder or a liquid solution.

  • Don PPE: Put on chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat. If the spill is large or poorly ventilated, a half-face respirator with organic vapor/acid gas cartridges may be required per OSHA standards[4].

  • Containment (Liquid): If dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.

  • Containment (Solid): If the spill is a dry powder, lightly mist the powder with a compatible solvent (e.g., a small amount of water or ethanol, if safe) to prevent aerosolization and dust inhalation, then sweep it up using a non-sparking brush.

  • Collection: Place all absorbed material and contaminated cleanup tools into a heavy-duty hazardous waste bag or HDPE bucket. Label it as "Spill Cleanup: 8-chloro-2H-1,4-Benzothiazin-3(4H)-one" and dispose of it strictly as halogenated waste.

References

  • Molaid. "4-benzyl-8-chloro-2H-benzo[b][1,4]thiazin-3(4H)-one CAS 1072067-86-7." Molaid Chemical Database. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. URL: [Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Electronic Code of Federal Regulations (eCFR). URL: [Link]

Sources

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